2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine
Description
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1,3-benzoxazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-11-4-2-3-9(7-11)14-16-12-6-5-10(15)8-13(12)18-14/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXWPPVVKWYMEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039335-17-5 | |
| Record name | 1039335-17-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine. As a member of the benzoxazole family—a scaffold of significant interest in medicinal chemistry—understanding its fundamental characteristics is paramount for its potential development as a therapeutic agent. This document outlines a proposed synthetic pathway, details established methodologies for the determination of key physicochemical parameters, and discusses the expected spectroscopic profile of the molecule. Furthermore, it explores the anticipated biological activities based on the broader class of 2-arylbenzoxazoles and provides essential safety and handling protocols. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Benzoxazoles are considered structural isosteres of naturally occurring nucleic bases like adenine and guanine, which may contribute to their ability to interact with biological macromolecules.[1] The therapeutic potential of benzoxazole derivatives is extensive, with reported activities including anticancer, anti-inflammatory, antimicrobial, antifungal, and antiviral properties.[1][3][4]
The subject of this guide, this compound, combines the benzoxazole core with a methoxy-substituted phenyl ring at the 2-position and an amine group at the 6-position. These substitutions are anticipated to significantly influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic profile. The amine substituent, in particular, offers a handle for further chemical modification and may play a crucial role in the compound's biological activity. This document aims to provide a thorough technical foundation for the exploration of this promising molecule.
Synthesis and Structural Elucidation
While a specific synthesis for this compound is not yet published, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of 2-arylbenzoxazoles.[5][6] A common and effective method involves the condensation of a substituted 2-aminophenol with a corresponding aldehyde or carboxylic acid.
A proposed synthetic pathway is the acid-catalyzed condensation of 2-amino-5-nitrophenol with 3-methoxybenzaldehyde, followed by reduction of the nitro group.
Caption: Proposed two-step synthesis of this compound.
Spectroscopic Characterization
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoxazole and the methoxyphenyl rings, as well as a singlet for the methoxy group protons and a broad singlet for the amine protons. The coupling patterns of the aromatic protons will be crucial for confirming the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The chemical shifts of the carbons in the heterocyclic ring and the substituted aromatic rings will be characteristic.[7]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 241.09715.[8] The fragmentation pattern would likely involve cleavage of the ether bond and fragmentation of the benzoxazole ring system.[9][10]
-
UV-Visible (UV-Vis) Spectroscopy: Benzoxazole derivatives are known to absorb UV radiation.[11][12] The UV-Vis spectrum, likely recorded in a solvent such as ethanol or methanol, is expected to exhibit characteristic absorption bands in the UVA and UVB regions, typically between 330 and 380 nm.[11]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted/Expected Value |
| Molecular Formula | C₁₄H₁₂N₂O₂ |
| Molecular Weight | 240.26 g/mol |
| Appearance | To be determined (likely a crystalline solid) |
| Melting Point | Not available; to be determined experimentally. |
| Boiling Point | Not available; likely to decompose at high temperatures. |
| Solubility | Expected to have low aqueous solubility but should be soluble in organic solvents like DMSO, DMF, and methanol. |
| Lipophilicity (XlogP) | 2.7 (predicted)[8] |
| pKa | Not available; the 6-amino group is expected to be basic, while the benzoxazole nitrogen is very weakly basic. To be determined experimentally. |
Experimental Protocols for Physicochemical Property Determination
A standard method for determining the solubility of an organic compound involves the shake-flask method.
Caption: Postulated mechanism of anticancer action.
In Vitro Cytotoxicity Screening
A primary step in evaluating the anticancer potential of a new chemical entity is to assess its cytotoxicity against a panel of human cancer cell lines. [13] Protocol for IC₅₀ Determination:
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium and treat the cells for a specified duration (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay. These assays measure the metabolic activity of viable cells.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%. [14]
Safety and Handling
As with any novel chemical compound, appropriate safety precautions must be taken during handling and storage. Based on the functional groups present (aromatic amine, benzoxazole), the following guidelines are recommended. [15][16][17]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. [17]* Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes. [18]* Storage: Store in a tightly sealed container in a cool, dry, and dark place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a compound of significant interest due to its placement within the pharmacologically important benzoxazole class. This guide has outlined a proposed synthetic route, detailed methodologies for the determination of its crucial physicochemical properties, and discussed its potential as an anticancer agent. The experimental determination of the properties outlined herein is a critical next step in the development of this molecule. The protocols and predictive data provided in this document are intended to serve as a valuable resource for researchers embarking on the synthesis, characterization, and biological evaluation of this and related compounds.
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An In-Depth Technical Guide to 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview of a specific, promising derivative: 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine. As a Senior Application Scientist, my objective is to present not just the fundamental data but also to infuse this guide with practical insights into its synthesis, characterization, and potential applications, grounded in established scientific principles. This document is designed to be a self-validating resource, empowering researchers to confidently navigate the scientific landscape of this intriguing molecule.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental characteristics is the bedrock of any research endeavor. This section details the essential identifiers and calculated properties of this compound.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₂N₂O₂ |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C=C3)N |
| InChI Key | MQXWPPVVKWYMEZ-UHFFFAOYSA-N |
Molecular Weight
The molecular weight of a compound is a critical parameter for a multitude of experimental calculations, from solution preparation to reaction stoichiometry.
| Parameter | Value | Source |
| Molar Mass | 240.26 g/mol | Calculated |
| Monoisotopic Mass | 240.08987 Da |
The molar mass is calculated based on the atomic weights of its constituent elements: (14 × 12.011) + (12 × 1.008) + (2 × 14.007) + (2 × 15.999).
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| XlogP | 2.7 | Indicates good membrane permeability. |
| Hydrogen Bond Donors | 1 | The primary amine group. |
| Hydrogen Bond Acceptors | 4 | The two oxygen atoms and two nitrogen atoms. |
| Rotatable Bonds | 2 | Suggests some conformational flexibility. |
Synthesis and Purification
The synthesis of 2-aryl-6-aminobenzoxazoles typically follows a strategic two-step pathway involving the formation of a nitro-intermediate, followed by its reduction. This approach is often favored due to the commercial availability of starting materials and the generally high yields of the individual steps.
Synthetic Strategy Overview
The logical synthesis of this compound involves two key transformations:
-
Condensation: Reaction of 2-amino-5-nitrophenol with 3-methoxybenzoic acid or its derivative to form the 2-(3-methoxyphenyl)-6-nitro-1,3-benzoxazole intermediate.
-
Reduction: Reduction of the nitro group to a primary amine to yield the final product.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of analogous benzoxazole derivatives.[1]
Step 1: Synthesis of 2-(3-methoxyphenyl)-6-nitro-1,3-benzoxazole
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-nitrophenol (1 equivalent) and 3-methoxybenzoic acid (1.1 equivalents).
-
Reaction Medium: Add polyphosphoric acid (PPA) in a quantity sufficient to ensure efficient stirring of the reaction mixture (approximately 10-15 times the weight of the limiting reagent).
-
Reaction Conditions: Heat the mixture to 180-200°C with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to approximately 100°C, pour the reaction mixture slowly into a beaker of ice-water with constant stirring.
-
Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the product precipitates. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Step 2: Synthesis of this compound
-
Reagents and Setup: To a solution of 2-(3-methoxyphenyl)-6-nitro-1,3-benzoxazole (1 equivalent) in ethanol in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents).
-
Reaction Conditions: Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into ice-water. Basify the solution with a saturated sodium bicarbonate solution to a pH of approximately 8.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation and Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound.
Spectroscopic Techniques
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number and types of protons in the molecule. Expected signals would include aromatic protons in distinct regions corresponding to the benzoxazole and methoxyphenyl rings, a singlet for the methoxy group protons, and a broad singlet for the amine protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis reveals the number of unique carbon environments in the molecule, confirming the carbon skeleton.
-
Mass Spectrometry (MS): This is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: This method identifies the functional groups present. Characteristic peaks would be expected for N-H stretching of the amine, C=N stretching of the oxazole ring, and C-O stretching of the ether and oxazole ring.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general safety precautions for aromatic amines and benzoxazole derivatives should be strictly followed.[2][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Aromatic amines, as a class, can be toxic and may have mutagenic or carcinogenic properties. Therefore, treat this compound with due caution.
Potential Applications and Biological Significance
The benzoxazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The introduction of a methoxyphenyl group at the 2-position and an amine at the 6-position of the benzoxazole ring in the target molecule suggests several potential areas for pharmacological investigation.
Rationale for Biological Interest
-
Anticancer Activity: Many 2-arylbenzoxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase and tubulin polymerization. The methoxy and amino substituents can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.
-
Antimicrobial Properties: The benzoxazole core is a known pharmacophore in antimicrobial agents. The specific substitution pattern of the title compound could confer activity against a range of bacterial and fungal strains.
-
Fluorescent Probes: The conjugated aromatic system of benzoxazoles often imparts fluorescent properties. This molecule could potentially be explored as a fluorescent probe for biological imaging or sensing applications.
Conclusion
This compound is a compound of significant interest for researchers in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its molecular properties, a plausible and detailed synthetic route, and a framework for its analytical characterization. While further experimental validation of its physical and biological properties is required, the information presented here serves as a robust foundation for future research and development endeavors involving this promising benzoxazole derivative.
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The Synthesis and Application of 2-Aryl-1,3-Benzoxazoles: A Technical Guide for Researchers and Drug Development Professionals
The 2-aryl-1,3-benzoxazole scaffold is a privileged heterocyclic motif of significant interest in contemporary chemical and pharmaceutical research. Its unique structural and electronic properties have led to a broad spectrum of applications, ranging from medicinal chemistry to materials science. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis and diverse applications of this versatile compound class. We will delve into the key synthetic methodologies, elucidating the mechanistic underpinnings of these transformations, and explore the ever-expanding utility of 2-aryl-1,3-benzoxazoles.
The 2-Aryl-1,3-Benzoxazole Core: Structure and Significance
The 2-aryl-1,3-benzoxazole core consists of a benzene ring fused to an oxazole ring, with an aryl substituent at the 2-position of the oxazole. This planar, aromatic system possesses a unique combination of electron-donating and electron-accepting properties, which are tunable through substitution on both the benzoxazole and the 2-aryl moieties. This inherent modularity is a key factor driving its widespread use in various scientific disciplines.
From a pharmaceutical perspective, the benzoxazole ring is considered a bioisostere of naturally occurring nucleic bases, which may contribute to its ability to interact with biological macromolecules.[1] Indeed, derivatives of 2-aryl-1,3-benzoxazole have demonstrated a remarkable array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] In the realm of materials science, the rigid, conjugated structure of these compounds often imparts desirable photophysical properties, making them valuable as fluorescent probes, organic light-emitting diode (OLED) components, and photosensitizers.[4][5]
Synthetic Strategies for 2-Aryl-1,3-Benzoxazoles
The construction of the 2-aryl-1,3-benzoxazole core has been a subject of extensive research, leading to the development of numerous synthetic protocols. The choice of synthetic route is often dictated by the desired substitution pattern, substrate availability, and reaction conditions. Broadly, these methods can be categorized into two main approaches: the condensation of o-aminophenols with various carbonyl precursors and more recent methods involving C-H functionalization or photoredox catalysis.
Condensation of o-Aminophenols with Carbonyl Compounds
This classical and widely employed approach involves the reaction of an o-aminophenol with a carboxylic acid or its derivatives (e.g., acid chlorides, esters, amides). The reaction proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to afford the benzoxazole ring.
The direct condensation of o-aminophenols with carboxylic acids is a straightforward method, often facilitated by dehydrating agents or high temperatures.
Mechanism of Condensation with Carboxylic Acids
The reaction is initiated by the nucleophilic attack of the amino group of the o-aminophenol on the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of water lead to the formation of an N-(2-hydroxyphenyl)amide intermediate. Finally, an intramolecular nucleophilic attack by the hydroxyl group on the amide carbonyl, followed by dehydration, yields the 2-aryl-1,3-benzoxazole.
Caption: General mechanism for the synthesis of 2-aryl-1,3-benzoxazoles.
Experimental Protocol: Synthesis of 2-Phenyl-1,3-benzoxazole
A representative protocol for the synthesis of 2-phenyl-1,3-benzoxazole from o-aminophenol and benzoic acid is as follows:
-
In a round-bottom flask equipped with a reflux condenser, combine o-aminophenol (1.0 eq), benzoic acid (1.1 eq), and a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Add a high-boiling solvent such as toluene or xylene.
-
Heat the reaction mixture to reflux for 4-6 hours, with azeotropic removal of water using a Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
A more recent and milder approach utilizes the electrophilic activation of tertiary amides with triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-fluoropyridine.[2] This method offers a versatile route to a wide range of functionalized benzoxazoles under mild conditions.[2]
Mechanism of Tf₂O-Promoted Synthesis
The reaction is initiated by the activation of the tertiary amide with triflic anhydride to form a highly electrophilic imidoyl triflate intermediate. The amino group of the o-aminophenol then attacks this intermediate. Subsequent intramolecular cyclization and elimination of triflic acid and the secondary amine afford the desired 2-substituted benzoxazole.[2]
Caption: Tf₂O-promoted synthesis of 2-aryl-1,3-benzoxazoles.
Modern Synthetic Approaches
In addition to the classical condensation methods, several modern synthetic strategies have emerged, offering alternative pathways to 2-aryl-1,3-benzoxazoles.
Visible-light-mediated photoredox catalysis has recently been applied to the synthesis of 2-aryl-benzoxazoles from benzoxazoles and α-ketoic acids.[6] This method proceeds under mild conditions, utilizing a photocatalyst like Eosin Y without the need for a metal catalyst.[6]
Copper-catalyzed protocols have also been developed for the synthesis of 2-aryl-benzoxazoles. One such method involves the reaction of aldoximes with 1-bromo-2-iodobenzene in the presence of a copper catalyst and a ligand.[7]
Experimental Protocol: Copper-Catalyzed Synthesis from Aldoxime
A general procedure for this transformation is as follows:[7]
-
To a mixture of 1-bromo-2-iodobenzene (1.0 eq) and the desired aldoxime (4.0 eq) in o-xylene, add K₂CO₃ (3.0 eq) and N,N'-dimethylethylenediamine (DMEDA) (0.3 eq).[7]
-
Heat the reaction mixture at 140 °C for 16 hours.[7]
-
After completion, dilute the reaction mixture with dichloromethane and water.[7]
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography.[7]
Comparison of Synthetic Methods
| Method | Precursors | Conditions | Advantages | Disadvantages |
| Condensation with Carboxylic Acids | o-Aminophenol, Carboxylic Acid | High temperature, Acid catalyst | Readily available starting materials, Scalable | Harsh conditions, Limited functional group tolerance |
| Tf₂O-Promoted Synthesis | o-Aminophenol, Tertiary Amide | Mild, Room temperature | Wide substrate scope, High yields[2] | Use of expensive and sensitive reagents |
| Photoredox Catalysis | Benzoxazole, α-Ketoic Acid | Visible light, Photocatalyst | Mild conditions, Metal-free[6] | Limited substrate scope reported so far |
| Copper-Catalyzed Synthesis | Aldoxime, 1-Bromo-2-iodobenzene | High temperature, Copper catalyst | Access to diverse aryl substituents | Use of metal catalyst, High temperature |
Applications of 2-Aryl-1,3-Benzoxazoles
The unique chemical and physical properties of 2-aryl-1,3-benzoxazoles have led to their exploration in a wide range of applications.
Medicinal Chemistry
The benzoxazole scaffold is a prominent feature in many biologically active compounds.
Numerous 2-aryl-1,3-benzoxazole derivatives have been synthesized and evaluated for their anticancer activity.[8][9][10] For instance, a series of 2-amino-aryl-7-aryl-benzoxazole derivatives exhibited cytotoxic effects against human A549 lung cancer cells, with some compounds showing potency comparable to the anticancer drug doxorubicin.[8] Another study reported on 2H-benzo[b][2][4]oxazin-3(4H)-one linked 1,2,3-triazoles that showed significant inhibitory activity against lung cancer cells.[11]
| Compound Series | Cancer Cell Line | Potency (IC₅₀/EC₅₀) | Reference |
| 2-Amino-aryl-7-aryl-benzoxazoles | A549 (Lung) | 0.4 µM (for compound 12l ) | [8] |
| 2H-benzo[b][2][4]oxazin-3(4H)-one linked 1,2,3-triazoles | A549 (Lung) | 7.59 µM (for compound 14b ) | [11] |
The development of adenosine A₂A receptor antagonists is a promising strategy for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[12][13][14] A series of 2-arylbenzoxazoles has been identified as potential A₂A receptor antagonists, with some compounds exhibiting micromolar affinity for the receptor.[12][13][14]
Fluorescent Probes
The rigid and conjugated nature of the 2-aryl-1,3-benzoxazole system often results in fluorescent properties. These compounds can be designed to act as fluorescent probes for the detection of various analytes.
Benzoxazole and its derivatives have shown significant potential for use as fluorescent DNA probes.[15] They can interact with DNA, leading to changes in their fluorescence emission, which can be harnessed for detection and imaging applications.[15]
The incorporation of specific binding motifs onto the 2-aryl-1,3-benzoxazole scaffold can lead to fluorescent chemosensors for the detection of metal ions and anions. For example, benzoxadiazole derivatives have been utilized as fluorescent probes for detecting heavy metals.[4]
Materials Science
The photophysical properties of 2-aryl-1,3-benzoxazoles also make them attractive candidates for applications in materials science. Their strong fluorescence, large Stokes shifts, and high extinction coefficients are particularly noteworthy.[4] Derivatives of the related 2,1,3-benzothiadiazole (BTD) have been extensively investigated for use in organic electronics, including field-effect transistors, sensors, and solar cells.[4][5] The analogous benzoxadiazole (BOX) derivatives are also being explored for similar applications due to their favorable electronic properties.[4]
Future Perspectives
The field of 2-aryl-1,3-benzoxazole chemistry continues to evolve, with ongoing efforts to develop more efficient and sustainable synthetic methods. The exploration of their biological activities is also expanding, with new therapeutic targets being identified. Furthermore, the unique photophysical properties of these compounds will undoubtedly lead to the development of novel materials for advanced applications. As our understanding of the structure-property relationships of this versatile scaffold deepens, the potential for innovation in both medicine and materials science will continue to grow.
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Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers. [Link]
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Design, Synthesis and In Vitro Antiproliferation Activity of Some 2-aryl and -heteroaryl Benzoxazole Derivatives. Taylor & Francis Online. [Link]
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Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2][4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers. [Link]
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An In-depth Technical Guide to 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine and its Analogs: A Scaffold of Therapeutic Promise
This guide provides a comprehensive technical overview of 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine, a member of the pharmacologically significant 2-arylbenzoxazole family. The benzoxazole core, a bicyclic heterocyclic system, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2][3] This document will delve into the synthesis, characterization, and potential therapeutic applications of the title compound and its analogs, with a focus on anticancer and neuroprotective activities. The content is tailored for researchers, scientists, and professionals in the field of drug development.
The Benzoxazole Core: A Foundation for Diverse Bioactivity
The benzoxazole nucleus, consisting of a benzene ring fused to an oxazole ring, is a planar, aromatic structure that can be considered a bioisostere of natural nucleic bases like adenine and guanine.[3] This structural similarity may facilitate interactions with biological macromolecules, contributing to the broad spectrum of pharmacological effects observed in its derivatives.[3] Modifications at the 2, 5, and 6-positions of the benzoxazole ring have been extensively explored to modulate and optimize these biological activities.[1] The 2-arylbenzoxazole subclass, in particular, has garnered significant attention for its potent therapeutic potential.[4]
Synthesis and Characterization of this compound
Chemical Identity
| Property | Value | Reference |
| Chemical Name | This compound | |
| Molecular Formula | C₁₄H₁₂N₂O₂ | |
| Molecular Weight | 240.26 g/mol | |
| CAS Number | 1039335-17-5 | |
| SMILES | Nc1cc2c(cc1)N=C(c3cccc(OC)c3)O2 | |
| Physical Form | Solid |
Retrosynthetic Analysis and Proposed Synthesis Protocol
The synthesis of 2-arylbenzoxazoles is commonly achieved through the condensation of an o-aminophenol with a carboxylic acid or its derivative, often facilitated by a dehydrating agent such as polyphosphoric acid (PPA).[1] Based on this established methodology, a plausible synthetic route for this compound is proposed.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of the target compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-diaminophenol (1 equivalent) and 3-methoxybenzoic acid (1 equivalent).
-
Addition of Condensing Agent: Carefully add polyphosphoric acid (PPA) to the flask in sufficient quantity to create a stirrable paste.
-
Reaction Conditions: Heat the reaction mixture with stirring, typically to a temperature between 150°C and 180°C, under an inert atmosphere (e.g., nitrogen).[1]
-
Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting materials are consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Isolation and Purification: Collect the crude product by vacuum filtration, wash it thoroughly with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography.
Characterization
The structural confirmation of the synthesized this compound would be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure, confirming the presence of aromatic protons, the methoxy group, the amine group, and the correct connectivity of the benzoxazole core.[5][6]
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the N-H stretching of the amine, C-O-C stretching of the ether and oxazole ring, and C=N stretching of the oxazole ring.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular weight and elemental composition of the compound.[5]
Biological Activities and Therapeutic Potential: Insights from Analogs
While specific biological data for this compound is not extensively published, the therapeutic potential of this compound can be inferred from the well-documented activities of its structural analogs.
Anticancer Activity
The benzoxazole scaffold is a prominent feature in many compounds exhibiting potent anticancer properties.[6][7][8] These derivatives have been shown to act through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.[5][8]
Mechanisms of Action for Benzoxazole Analogs:
-
Enzyme Inhibition: Certain 2-arylbenzoxazoles have been identified as inhibitors of crucial kinases such as VEGFR, which is involved in angiogenesis.[8]
-
Induction of Apoptosis: Studies on 2(3H)-benzoxazolone derivatives have demonstrated their ability to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer), through the activation of caspases and the release of cytochrome-c.[5]
A study on 2-(3,4-disubstituted phenyl)benzoxazole derivatives revealed that compounds with a methoxy group at the 3-position of the phenyl ring generally exhibit higher antiproliferative activity.[8] This suggests that the 3-methoxyphenyl substituent in the title compound is a favorable feature for potential anticancer effects.
Caption: Potential anticancer mechanisms of action.
Neuroprotective Effects
Neurodegenerative diseases represent a significant healthcare challenge, and there is a pressing need for new neuroprotective agents.[9] The benzoxazole scaffold has emerged as a promising starting point for the development of such compounds.
Studies on benzimidazole derivatives, which are structurally related to benzoxazoles, have shown that molecules containing hydroxy and methoxy aryl fragments can exhibit significant neuroprotective and antioxidant properties.[9] For instance, a 2-hydroxy-4-methoxy substituted arylhydrazone benzimidazole derivative demonstrated more pronounced neuroprotective activity than the reference drugs melatonin and rasagiline in a model of H₂O₂-induced oxidative stress.[9] This highlights the potential importance of methoxy substituents in conferring neuroprotective effects.
Potential Neuroprotective Mechanisms:
-
Antioxidant Activity: Methoxy-substituted aromatic rings can contribute to the radical-scavenging properties of a molecule, thereby mitigating oxidative stress, a key factor in neurodegeneration.[10][11]
-
Enzyme Inhibition: Some heterocyclic compounds have been shown to inhibit enzymes like monoamine oxidase-B (MAO-B), which is implicated in the pathology of neurodegenerative diseases such as Parkinson's disease.[9][11]
The presence of the 3-methoxyphenyl group in this compound suggests that it may possess antioxidant and neuroprotective capabilities worthy of investigation.
Structure-Activity Relationship (SAR) Considerations
Based on the available literature for the broader class of 2-arylbenzoxazoles, several structural features are known to influence biological activity:
-
Substitution on the 2-Aryl Ring: The position and nature of substituents on the 2-phenyl ring are critical. As noted, a methoxy group at the 3-position appears to be beneficial for anticancer activity.[8]
-
Substitution on the Benzoxazole Core: The presence of an amine group at the 6-position, as in the title compound, provides a handle for further chemical modification to explore SAR and optimize properties such as solubility and target binding.
Future Directions and Experimental Workflows
To fully elucidate the therapeutic potential of this compound and its analogs, a systematic investigation is warranted.
Experimental Workflow:
Caption: A workflow for evaluating the target compound.
-
Synthesis and Analog Generation: Synthesize the title compound and a focused library of analogs with variations at the 6-amino position and on the 3-methoxyphenyl ring.
-
In Vitro Anticancer Screening: Evaluate the compounds against a panel of cancer cell lines (e.g., breast, lung, colon) using cytotoxicity assays like the MTT assay.[5]
-
In Vitro Neuroprotection Screening: Assess the neuroprotective effects of the compounds in cell-based models of neurotoxicity, for example, using hydrogen peroxide or 6-hydroxydopamine to induce oxidative stress in neuronal cell lines (e.g., SH-SY5Y).[9]
-
Mechanism of Action Studies: For active compounds, conduct further experiments to determine their mechanism of action, such as kinase inhibition assays, cell cycle analysis, and apoptosis assays.
-
Structure-Activity Relationship (SAR) Analysis: Correlate the structural modifications with the observed biological activities to establish clear SAR trends.
-
Lead Optimization: Based on the SAR, design and synthesize new analogs with improved potency, selectivity, and drug-like properties.
Conclusion
This compound belongs to the highly promising class of 2-arylbenzoxazoles. While direct biological data on this specific molecule is sparse, a comprehensive analysis of its structural analogs strongly suggests its potential as a valuable scaffold for the development of novel anticancer and neuroprotective agents. The presence of the 3-methoxyphenyl moiety is a particularly encouraging feature. The proposed synthetic route is straightforward and based on well-established chemical principles, allowing for the accessible production of this compound and its derivatives for further investigation. Systematic biological evaluation, guided by the experimental workflow outlined in this guide, is crucial to unlock the full therapeutic potential of this intriguing molecule.
References
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- Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.).
- 6-Methoxy-1,3-benzoxazol-2(3H)-one. (2010).
- Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. (2012).
- A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
- Evaluation of the combined activity of benzimidazole arylhydrazones as new anti-Parkinsonian agents: monoamine oxidase-B inhibition, neuroprotection and oxidative stress modulation. (2021).
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- 5‐Aryl Substituted 2‐(2‐Methoxyphenyl)benzoxazoles with Large Stokes Shifts: Synthesis, Crystal Structures and Optical Properties. (2020).
- 2-(3-Methoxyphenyl)benzo d oxazol-6-amine 1039335-17-5. (n.d.). Sigma-Aldrich.
- Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in R
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- Synthesis and Characterization of Novel 2-Methoxy-6-[(1-acetyl-3-substituted- 4,5-dihydro-1H-1,2,4-triazol. (2021). Chemistry Research Journal.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
- Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. (2024).
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Methodological & Application
Application Notes and Protocols for Assay Development with 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of biochemical and cell-based assays using the novel compound 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine. Given the limited publicly available data on the specific biological activities of this molecule, this guide focuses on the principles and methodologies for establishing robust and reliable assays from the ground up. We will leverage the known chemical properties of the benzoxazole scaffold to propose and detail protocols for fluorescence-based binding assays and initial cytotoxicity assessments, which are critical early steps in the drug discovery pipeline.
Introduction to this compound and the Benzoxazole Scaffold
1.1. Compound Overview
This compound is a heterocyclic organic compound featuring a benzoxazole core. The benzoxazole ring system is a prominent scaffold in medicinal chemistry, known to be a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2][3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4]
The structure of this compound combines the benzoxazole core with a methoxyphenyl group at the 2-position and an amine group at the 6-position. These substitutions offer potential sites for hydrogen bonding, hydrophobic interactions, and further chemical modification, making it an intriguing candidate for small molecule screening campaigns.
1.2. Physicochemical Properties (Predicted)
While experimental data is limited, computational predictions for similar structures suggest the following general properties.
| Property | Predicted Value/Characteristic | Significance for Assay Development |
| Molecular Weight | ~240.27 g/mol | Influences diffusion rates and membrane permeability. |
| LogP (Lipophilicity) | ~3.5 - 4.0 | Suggests moderate to good cell permeability, but may also indicate potential for non-specific binding. |
| Hydrogen Bond Donors/Acceptors | Donors: 1, Acceptors: 3 | Indicates potential for specific interactions with biological targets. |
| Aromatic Rings | 3 | Contributes to potential intrinsic fluorescence and hydrophobic interactions. |
These values are estimations based on the structure and may vary from experimentally determined values.
1.3. Rationale for Assay Development
Given the prevalence of the benzoxazole scaffold in biologically active compounds, this compound is a prime candidate for screening in various disease models. The initial steps in characterizing this compound involve developing robust assays to determine its fundamental properties, such as its interaction with potential targets and its effect on cell viability.
Foundational Principles of Assay Development for Novel Compounds
Before proceeding to specific protocols, it is crucial to understand the logical flow of assay development. The process is iterative and requires careful planning and validation at each stage.
Caption: Workflow for an MTT-based cytotoxicity assay.
4.3. Detailed Protocol
Materials:
-
Cell Line: A relevant human cancer cell line (e.g., HeLa, A549) or a non-cancerous line (e.g., HEK293).
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Test Compound: this compound, 10 mM stock in DMSO.
-
MTT Reagent: 5 mg/mL MTT in sterile PBS.
-
Solubilization Solution: e.g., 10% SDS in 0.01 M HCl or acidified isopropanol.
-
Plate Reader: Capable of reading absorbance at 570 nm.
-
Microplates: Clear, flat-bottom 96-well cell culture plates.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the test compound in cell culture medium. The final DMSO concentration in the well should be kept constant and low (≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound.
-
-
Incubation: Incubate the plate for a desired period, typically 24, 48, or 72 hours, at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using the plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (DMSO-treated cells), which represents 100% viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to calculate the CC50 (Concentration causing 50% cytotoxicity).
-
4.4. Self-Validating Systems and Controls
To ensure the trustworthiness of the data, the following controls are mandatory:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the test compound wells. This is the 100% viability control.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin) to ensure the assay can detect cell death.
-
Media Blank: Wells containing only media, MTT, and solubilization buffer to provide the background absorbance.
Conclusion and Future Directions
The protocols outlined in this document provide a robust starting point for the characterization of this compound. By first establishing its binding potential through fluorescence polarization and its cytotoxic profile via the MTT assay, researchers can make informed decisions about the subsequent steps in the drug discovery process.
Should the compound exhibit interesting activity in these initial assays, further studies could include:
-
Screening against a panel of kinases or other enzyme families.
-
Assays to investigate the mechanism of cell death (e.g., apoptosis assays).
-
Further chemical modification of the scaffold to improve potency and selectivity.
The benzoxazole scaffold continues to be a rich source of novel therapeutic agents. S[5]ystematic and rigorous assay development, as described herein, is fundamental to unlocking the potential of new derivatives like this compound.
References
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. [Link]
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6-Methoxy-1,3-benzoxazol-2(3H)-one. ResearchGate. [Link]
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Fluorescence Polarization Assays in Small Molecule Screening. National Institutes of Health. [Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. National Institutes of Health. [Link]
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Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. [Link]
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Development of Small-Molecule Fluorescent Probes Targeting Enzymes. MDPI. [Link]
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Novel Benzoxazoles Containing 4-Amino-Butanamide Moiety Inhibited LPS-Induced Inflammation by Modulating IL-6 or IL-1β mRNA Expression. MDPI. [Link]
-
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. [Link]
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Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications. [Link]
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Fluorescence-Based Techniques for the Identification of Small Biomolecules. eRepository @ Seton Hall. [Link]
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Viability assays – Knowledge and References. Taylor & Francis Online. [Link]
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An efficient synthesis of 2-(6-methoxy-2-napthyl)-1,3-benzoxazole derivatives using IBD/LTA: Reactivity, DFT, Anticancer and Larvicidal activities. ResearchGate. [Link]
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Review of synthesis process of benzoxazole and benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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2-(3-Methoxyphenyl)-5-methyl-1,3-benzoxazole. PubChem. [Link]
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6-methyl-2-phenyl-1,3-benzoxazole. ChemSynthesis. [Link]
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Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
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The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed. [Link]
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Fluorescence Polarization Assays in Small Molecule Screening. ResearchGate. [Link]
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6-Methoxy-1,3-benzothiazol-2-amine. ResearchGate. [Link]
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Benzoxazoles – Knowledge and References. Taylor & Francis Online. [Link]
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Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. [Link]
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An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. National Institutes of Health. [Link]
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6-Amino-2-(3-aminophenyl)benzoxazole. Pharmaffiliates. [Link]
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Novel Benzoxazoles Containing 4-Amino-Butanamide Moiety Inhibited LPS-Induced Inflammation by Modulating IL-6 or IL-1β mRNA Expression. National Institutes of Health. [Link]
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Synthesis of Novel Derivatives from 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine: An Application and Protocol Guide
This comprehensive guide is intended for researchers, scientists, and professionals in drug development, providing a detailed exploration of the synthesis of novel derivatives from the versatile scaffold, 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine. This document offers not just procedural steps, but also the underlying scientific rationale for the synthetic strategies, empowering researchers to adapt and innovate.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1] The fused benzene and oxazole ring system provides a rigid and planar core, which can be strategically functionalized to interact with various biological targets. This scaffold is present in numerous compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The specific starting material, this compound, offers three key points for diversification: the amine group at the 6-position, the benzoxazole core, and the 3-methoxyphenyl substituent. The primary amino group at the 6-position is a particularly attractive handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Part 1: Synthesis of the Starting Material: this compound
The synthesis of the target starting material can be efficiently achieved through a two-step sequence involving the condensation of a substituted o-aminophenol with a benzoic acid derivative, followed by the reduction of a nitro group.
Workflow for the Synthesis of the Starting Material
Caption: Synthetic route to the starting material.
Protocol 1.1: Synthesis of 2-(3-Methoxyphenyl)-6-nitro-1,3-benzoxazole
This protocol details the condensation of 2-amino-5-nitrophenol with 3-methoxybenzoic acid using polyphosphoric acid (PPA) as both a catalyst and a solvent. PPA is a highly effective dehydrating agent, driving the reaction towards the formation of the benzoxazole ring.[3]
Materials:
-
2-Amino-5-nitrophenol
-
3-Methoxybenzoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine 2-amino-5-nitrophenol (1.0 eq) and 3-methoxybenzoic acid (1.1 eq).
-
Carefully add polyphosphoric acid (PPA) to the flask with stirring. The amount of PPA should be sufficient to ensure good mixing (typically 10-20 times the weight of the limiting reagent).
-
Heat the reaction mixture to 180-200 °C with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature and then carefully pour it onto a large beaker of crushed ice with vigorous stirring.
-
The precipitate formed is the crude product. Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 1.2: Reduction of 2-(3-Methoxyphenyl)-6-nitro-1,3-benzoxazole to this compound
The nitro group of the intermediate is reduced to a primary amine using a standard reducing agent like tin(II) chloride in the presence of hydrochloric acid.
Materials:
-
2-(3-Methoxyphenyl)-6-nitro-1,3-benzoxazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 2-(3-methoxyphenyl)-6-nitro-1,3-benzoxazole (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (around 70-80 °C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a cold aqueous solution of sodium hydroxide (e.g., 5 M NaOH) until the pH is basic (pH 8-9).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford pure this compound.
Characterization Data for this compound:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [4] |
| Molecular Weight | 240.26 g/mol | [4] |
| Monoisotopic Mass | 240.08987 Da | [4] |
| Predicted XlogP | 2.7 | [4] |
Part 2: Synthesis of Novel Derivatives
The presence of the primary amino group at the 6-position of the benzoxazole core provides a versatile platform for the synthesis of a diverse library of derivatives. This section outlines detailed protocols for N-acylation, N-alkylation, and diazotization followed by Sandmeyer reactions.
Workflow for the Derivatization of the Amine Group
Caption: Derivatization strategies for the 6-amino group.
Protocol 2.1: N-Acylation with Acetic Anhydride
N-acylation is a fundamental transformation to introduce an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. Acetic anhydride is a readily available and effective acetylating agent.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as DCM or THF in a round-bottom flask.
-
Add a base, such as pyridine or triethylamine (1.5-2.0 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting N-acetylated derivative by column chromatography or recrystallization.
Protocol 2.2: N-Alkylation with an Alkyl Halide
N-alkylation introduces alkyl groups to the amine, which can significantly impact the lipophilicity and steric profile of the molecule. This protocol uses a general alkyl bromide as the alkylating agent.
Materials:
-
This compound
-
Alkyl bromide (e.g., ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or acetonitrile, add a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Add the alkyl bromide (1.1-1.5 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the product with ethyl acetate (3 x volume of DMF/acetonitrile).
-
Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-alkylated derivative. Note that over-alkylation to the tertiary amine can be a side reaction.[5]
Protocol 2.3: Diazotization and Sandmeyer Reaction
Diazotization of the primary aromatic amine followed by a Sandmeyer reaction is a powerful method to introduce a variety of substituents, such as halogens, cyano, and hydroxyl groups, onto the aromatic ring.[6][7]
Sub-protocol 2.3.1: Diazotization
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Water
-
Ice
Procedure:
-
Dissolve this compound (1.0 eq) in an aqueous solution of hydrochloric acid or sulfuric acid (typically 2.5-3.0 eq of acid in water).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.0-1.1 eq) in a small amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine solution while maintaining the temperature between 0-5 °C and stirring vigorously.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes. The solution is now ready for the subsequent Sandmeyer reaction.
Sub-protocol 2.3.2: Sandmeyer Reaction (Example: Chlorination)
Materials:
-
Diazonium salt solution from Protocol 2.3.1
-
Copper(I) chloride (CuCl)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude 6-chloro derivative by column chromatography or recrystallization.
Note: Similar procedures can be followed for bromination (using CuBr/HBr) and cyanation (using CuCN/KCN). For hydroxylation, the diazonium salt solution is typically added to a hot aqueous solution of sulfuric acid.
Conclusion
This guide provides a robust framework for the synthesis of this compound and its subsequent derivatization. The detailed protocols, accompanied by scientific justifications, are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery. The versatility of the 6-amino-benzoxazole scaffold, combined with the synthetic strategies outlined herein, opens up a vast chemical space for the exploration of new bioactive molecules.
References
Sources
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- 17. Compound 3-methoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide -... [chemdiv.com]
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Troubleshooting & Optimization
Technical Support Hub: Overcoming Solubility Challenges with 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine
Prepared by: Senior Application Scientist, Assay Development Core
Welcome to the technical support center for 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility-related challenges while working with this compound in various experimental assays. Our goal is to provide a deep understanding of the underlying physicochemical principles and to offer practical, field-proven solutions to ensure the accuracy and reproducibility of your results.
The Core Challenge: Understanding the Physicochemistry
This compound possesses a molecular structure that inherently predisposes it to low aqueous solubility. The fused benzoxazole ring system is large, rigid, and hydrophobic. While the methoxy (-OCH₃) and amine (-NH₂) groups add some polarity, the molecule's high lipophilicity, predicted by a high XLogP value for similar structures, is the dominant characteristic[1].
The most common issue arises when a high-concentration stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous assay buffer. This sudden and dramatic shift in solvent polarity causes the compound to crash out of solution, leading to precipitation[2][3]. This is not a failure of the initial stock solution; rather, it is a predictable consequence of exceeding the compound's kinetic solubility in the final aqueous medium[4][5]. Working with an assay solution that contains precipitated compound can lead to significant underestimation of potency and highly variable data, as the true concentration of the dissolved, active compound is unknown.
This guide provides a systematic approach to diagnosing and resolving these solubility issues.
Frequently Asked Questions (FAQs)
Q1: My compound dissolved perfectly in DMSO, but it precipitated immediately when I added it to my cell culture media or buffer. What is happening?
This is the most common manifestation of poor aqueous solubility. While your compound is soluble in 100% DMSO, the final concentration of DMSO in your assay (typically between 0.1% and 0.5%) is far too low to maintain its solubility in a predominantly water-based environment[2]. The water molecules interact more favorably with each other and the DMSO than with your lipophilic compound, effectively forcing your compound out of solution.
Q2: What is the best practice for preparing my initial stock solution?
Consistency starts with a high-quality stock.
-
Solvent Choice: Use 100% anhydrous, high-purity DMSO for your primary stock solution[6].
-
Concentration: Aim for a high but reasonable concentration (e.g., 10-50 mM). Do not exceed the compound's solubility limit in DMSO. If you see any solid particles, you have oversaturated the solution.
-
Dissolution Method: Ensure complete dissolution. Use a vortex mixer and gentle warming (e.g., 37°C water bath) if necessary. Visually inspect the solution against a light source to confirm there is no suspended particulate matter.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent freeze-thaw cycles, which can promote precipitation and degradation[7].
Q3: My compound has a basic amine group. Can I use pH to improve its solubility?
Absolutely. The amine group on the benzoxazole core is a chemical "handle" that you can use to your advantage. Amines are basic and become protonated (positively charged) at acidic pH[8][9]. This protonation dramatically increases the molecule's polarity and, therefore, its aqueous solubility.
Causality: The charged -NH₃⁺ group can form much stronger ion-dipole interactions with water compared to the weaker hydrogen bonds of the neutral -NH₂ group, significantly improving its ability to stay dissolved[10][11].
Practical Steps:
-
Prepare your assay buffer at a slightly acidic pH (e.g., pH 6.0-6.5) instead of the standard physiological pH of 7.4.
-
Test the pH tolerance of your assay system (e.g., enzyme activity, cell viability) to ensure the pH shift does not introduce artifacts.
-
If a low pH is not feasible for the final assay, you can try preparing an intermediate, acidified dilution of your compound before the final dilution step into the pH 7.4 buffer. This can sometimes keep the compound in a meta-stable soluble state for the duration of the assay.
Q4: What are co-solvents, and how can I use them? Are there risks?
Co-solvents are water-miscible organic solvents that can be included in the final assay buffer at low percentages to increase the solubility of lipophilic compounds[12].
Mechanism: Co-solvents work by reducing the overall polarity of the aqueous buffer, making it a more "hospitable" environment for your compound and reducing the energy penalty of solvation.
| Co-Solvent | Typical Starting Concentration | Pros | Cons / Risks |
| DMSO | 0.5% - 1.0% | Well-characterized, strong solvent. | Can be cytotoxic or inhibit enzymes at >1% concentration[13][14]. |
| Ethanol | 1% - 2% | Less cytotoxic than DMSO for some cell lines[15]. | Can affect cell signaling pathways; volatile. |
| Propylene Glycol (PG) | 1% - 5% | Low cytotoxicity, often used in formulations. | Can increase viscosity of the medium. |
| Polyethylene Glycol 400 (PEG-400) | 1% - 5% | Generally low toxicity[15]. | Can also increase viscosity; potential for protein interaction. |
Critical Consideration: The use of any co-solvent requires rigorous validation. You must run a solvent-only control at the exact same final concentration used with your compound to ensure the co-solvent itself is not causing an effect in your assay[14][16].
Troubleshooting Workflow: A Systematic Approach
If you are facing solubility issues, follow this systematic workflow to diagnose and solve the problem. This approach ensures that you make logical, evidence-based decisions to rescue your experiment.
Caption: A standard workflow for preparing the final assay plate.
By applying these principles and protocols, you can confidently navigate the solubility challenges presented by this compound, ensuring that your experimental data is both accurate and reliable.
References
-
PubChem. 2-(3-Methoxyphenyl)-5-methyl-1,3-benzoxazole. National Center for Biotechnology Information. [Link]
-
Nielsen, G. D., & Larsen, S. T. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(1), 15-22. [Link]
-
Kern,s, E. H. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879-885. [Link]
-
Lee, T., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data, 58(7), 1947-1951. [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? [Link]
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Brulíková, L., & Šlachtová, V. (2018). Benzoxazole Derivatives as Promising Antitubercular Agents. ChemistrySelect, 3(16), 4653-4662. [Link]
-
Journal of Pharmaceutical and Biological Sciences. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
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Baillargeon, P., et al. (2015). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. SLAS Discovery, 20(3), 369-383. [Link]
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]
-
Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]
-
East, M. B., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 16(10), 1247-1254. [Link]
-
Research Journal of Pharmacognosy. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]
-
Journal of Basic and Applied Research in Biomedicine. (2018). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. [Link]
-
Ziath. (2006). Samples in DMSO: What an end user needs to know. [Link]
-
Bergström, C. A. (2010). Optimizing the solubility of research compounds: how to avoid going off track. Expert Opinion on Drug Discovery, 5(5), 421-430. [Link]
-
Royal Society of Chemistry. Solubility and pH of amines. [Link]
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Al-Dhfyan, A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(19), 6542. [Link]
-
Semantic Scholar. (2012). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? [Link]
-
Lumen Learning. Properties of amines. Organic Chemistry II. [Link]
-
MDPI. (2023). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. [Link]
-
Klimešová, V., et al. (2009). Preparation and in vitro evaluation of benzylsulfanyl benzoxazole derivatives as potential antituberculosis agents. Bioorganic & Medicinal Chemistry, 17(10), 3724-3730. [Link]
-
MDPI. (2022). MHY498 Nanosuspensions for Improved Topical Drug Delivery: Understanding of Its Solubility Behavior in DEGME + Water Mixtures and Preparation of Nanosuspension Using Box–Behnken Design. [Link]
-
Quora. (2018). How does branching increase the solubility in amines? [Link]
-
Contract Pharma. (2017). Optimizing Drug Solubility. [Link]
-
ResearchGate. (2012). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
ChemSynthesis. (2025). 6-methyl-2-phenyl-1,3-benzoxazole. [Link]
-
ResearchGate. (2006). 6-Methoxy-1,3-benzoxazol-2(3H)-one. [Link]
-
Guzow, K., et al. (2015). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 47(11), 2465-2475. [Link]
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Technical Support Center: Navigating Inconsistent Results in Benzoxazole Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile benzoxazole scaffold. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently encountered questions regarding inconsistent results in biological assays involving benzoxazole derivatives. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying rationale to empower you to design robust experiments and interpret your data with confidence.
Introduction: The Benzoxazole Scaffold - A Double-Edged Sword
The benzoxazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, the very chemical characteristics that make this scaffold attractive can also contribute to assay artifacts and inconsistent results. This guide will help you identify and overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries when encountering variability in benzoxazole assays.
FAQ 1: Why am I seeing significant well-to-well variability in my plate-based assay?
High variability can often be traced back to the physicochemical properties of your specific benzoxazole derivative. While the parent benzoxazole is water-soluble, many biologically active derivatives are decorated with lipophilic moieties that dramatically reduce their aqueous solubility.[4] This can lead to:
-
Precipitation: The compound may be falling out of solution in your aqueous assay buffer.
-
Inconsistent Stock Solutions: Difficulty in fully dissolving the compound in your stock solvent (e.g., DMSO) can lead to inaccurate concentrations in your serial dilutions.
Quick Troubleshooting Steps:
-
Visually inspect your assay plates under a microscope for any signs of compound precipitation.
-
Prepare a fresh stock solution, ensuring complete dissolution. Gentle warming or sonication may be necessary.
-
Re-evaluate the final concentration of your organic solvent (e.g., DMSO) in the assay. Ensure it is consistent across all wells and is at a level that does not impact the assay's performance.
FAQ 2: My benzoxazole compound is active in a biochemical assay but shows no activity in a cell-based assay. What could be the reason?
This is a common challenge in drug discovery and can point to several factors.[4] Key considerations include:
-
Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.
-
Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively remove it from the cell.
-
Cytotoxicity: At the concentrations tested, the compound might be causing general cellular stress or death, masking any specific target engagement.[5]
Initial Diagnostic Steps:
-
Perform a cytotoxicity assay to determine the concentration range at which your compound is toxic to the cells.
-
If the target is intracellular, consider using cell lines with known differences in efflux pump expression to see if activity changes.
-
Review the structure of your compound for liabilities that might lead to poor permeability or rapid metabolism.
FAQ 3: I'm observing a high hit rate in my high-throughput screen (HTS) with a benzoxazole library. Should I be concerned?
A high hit rate can be exciting, but it should also be a red flag for potential non-specific activity or assay interference.[6] Benzoxazole-containing compounds can sometimes act as "Pan-Assay Interference Compounds" (PAINS), which appear as hits in numerous unrelated assays through various mechanisms.[7]
Immediate Actions:
-
Filter your hits against known PAINS substructure databases. While not exhaustive for all benzoxazole derivatives, this can flag common culprits.
-
Prioritize hits for follow-up based on potency and any available structure-activity relationship (SAR) data.
-
Plan for rigorous counter-screens to eliminate false positives.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and resolving specific issues.
Issue 1: Suspected Compound Aggregation
Question: My dose-response curve is steep and has a "hump," or I'm seeing inconsistent inhibition at higher concentrations. Could this be aggregation?
Answer: Yes, these are classic signs of compound aggregation. Aggregates can non-specifically sequester and denature proteins, leading to false-positive results, particularly in biochemical assays.[8][9]
Underlying Cause: Many organic molecules, especially those with poor aqueous solubility, can form colloidal aggregates at critical concentrations in aqueous buffers. These aggregates can be thought of as "micelle-like" structures that can trap and inactivate proteins.
Caption: Diagnostic workflow for identifying compound aggregation.
1. Detergent Counter-Screen:
-
Rationale: Non-ionic detergents, such as Triton X-100 or Tween-20, at concentrations above their critical micelle concentration (CMC), can disrupt compound aggregates. A true inhibitor's activity should not be significantly affected by the presence of a detergent, while an aggregator's apparent activity will be greatly reduced or eliminated.[10]
-
Protocol:
-
Run your standard assay with the benzoxazole compound.
-
In parallel, run the same assay but include 0.01% (v/v) Triton X-100 in the assay buffer.
-
Compare the dose-response curves. A significant rightward shift or complete loss of activity in the presence of the detergent is indicative of aggregation.[11]
-
2. Dynamic Light Scattering (DLS):
-
Rationale: DLS is a biophysical technique that measures the size distribution of particles in a solution.[2][12] The presence of large particles (typically >200 nm) at concentrations where you observe biological activity is strong evidence of aggregation.
-
Protocol:
-
Prepare your benzoxazole derivative in the same assay buffer used for the biological experiment at a concentration where you see activity.
-
Filter the sample through a low-binding filter (e.g., 0.1 or 0.2 µm) to remove dust and other contaminants.[6][13][14]
-
Analyze the sample using a DLS instrument. The appearance of a population of large particles that is not present in the buffer alone suggests aggregation.
-
| Method | Principle | Interpretation of Positive Result |
| Detergent Counter-Screen | Disruption of aggregates by detergent | Loss or significant reduction of activity |
| Centrifugation Assay | Pelleting of large aggregates | Reduced activity in the supernatant |
| Dynamic Light Scattering | Detection of particle size | Presence of particles >200 nm |
Issue 2: Interference in Fluorescence-Based Assays
Question: My benzoxazole compound is a hit in a fluorescence-based assay (e.g., FRET, fluorescence polarization), but I'm not sure if it's real. How can I check for interference?
Answer: This is a critical question, as the benzoxazole scaffold is known to be a fluorophore and can interfere with fluorescence-based assays.[1][15] This interference can manifest as fluorescence quenching or enhancement, leading to false positives or false negatives.
Underlying Cause: The conjugated ring system of benzoxazoles can absorb and/or emit light, potentially overlapping with the excitation or emission spectra of the assay's fluorophores.[16]
Caption: Workflow to diagnose fluorescence interference.
1. Measure Intrinsic Compound Fluorescence:
-
Rationale: To determine if your compound's fluorescence spectrum overlaps with your assay's detection wavelengths.
-
Protocol:
-
In an appropriate microplate, add your benzoxazole compound at the test concentration to the assay buffer.
-
Using a plate reader, scan the excitation and emission spectra of the compound.
-
Compare these spectra to those of your assay's fluorophores. Significant overlap suggests a high potential for interference.
-
2. Assay without a Key Biological Component:
-
Rationale: This control experiment will determine if the compound affects the assay signal in the absence of the biological target (e.g., enzyme or receptor).
-
Protocol:
-
Set up your assay as usual, but replace the target protein with buffer.
-
Add your benzoxazole compound and measure the signal.
-
A change in signal in the absence of the target is a clear indication of assay interference.[17]
-
3. Use of an Orthogonal Assay:
-
Rationale: Confirming a hit with a different assay technology that has a distinct readout (e.g., luminescence, absorbance, or a biophysical method like Surface Plasmon Resonance) is the gold standard for ruling out technology-specific artifacts.[17]
Issue 3: General Cytotoxicity in Cell-Based Assays
Question: My benzoxazole derivative shows potent activity in a cell-based assay, but I'm worried it's just due to cytotoxicity. How can I differentiate between targeted effects and general toxicity?
Answer: This is a crucial step in hit validation. Many compounds can induce cell death, which will appear as a positive result in assays that measure a decrease in a cellular process (e.g., proliferation, signaling).[5][18][19]
Underlying Cause: The benzoxazole scaffold and its derivatives can have off-target effects that impact cell health, leading to apoptosis or necrosis.[18][20]
-
Rationale: To determine the concentration at which the compound is toxic and to see if this overlaps with the concentrations where the desired biological activity is observed.
-
Protocol:
-
Seed your cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of your benzoxazole derivative, typically spanning several orders of magnitude.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), assess cell viability using a method that is orthogonal to your primary assay. For example, if your primary assay measures ATP levels (like CellTiter-Glo), use a cytotoxicity assay that measures membrane integrity (like LDH release) or metabolic activity (like MTT or resazurin).[1][21]
-
Compare the IC50 (or EC50) from your primary assay with the CC50 (cytotoxic concentration 50%) from the cytotoxicity assay. A significant window between the two values (ideally >10-fold) suggests that the observed activity in the primary assay is not simply due to cell death.[22]
-
Part 3: Best Practices for Working with Benzoxazole Libraries
-
Compound Quality Control: Before starting any screening campaign, ensure the purity and identity of your benzoxazole compounds using methods like LC-MS and NMR. Impurities can be a major source of inconsistent results.
-
Solubility Assessment: For novel derivatives, it is highly recommended to experimentally determine their aqueous solubility. This will help in designing appropriate assay conditions and interpreting results.
-
DMSO Management: Always use high-quality, anhydrous DMSO for your stock solutions. Keep the final DMSO concentration in your assays low (typically <1%) and consistent across all wells.
-
Embrace Orthogonal Assays: Do not rely on a single assay to validate your hits. Confirmation with a secondary, technology-independent assay is crucial to have confidence in your findings.
By understanding the potential pitfalls associated with the benzoxazole scaffold and employing these systematic troubleshooting strategies, you can increase the reliability of your experimental results and accelerate your drug discovery efforts.
References
-
Bansal, N., Kumar, S., Singh, S., Kumar, K. R., S, S. A., L, S. M., & M, V. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 95. [Link]
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Carbone, A., et al. (2022). A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+. Molecules, 27(10), 3215. [Link]
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Hassan, S. S. M., et al. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical Reviews, 8(3), 235-246. [Link]
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Larasati, Y. A., et al. (2025). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences, 26(17), 9345. [Link]
- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
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Mahmoud, M. A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 343-361. [Link]
-
Martin, S. E., et al. (2017). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 22(6), 635-651. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]
- Coan, K. E. H., & Shoichet, B. K. (2009). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Journal of Medicinal Chemistry, 52(8), 2547-2555.
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Nguyen, P. H. Q., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 6(1), 2968-2976. [Link]
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Brookhaven Instruments. (2019). Guide for Dynamic Light Scattering (DLS) sample preparation. [Link]
- Jensen, T. L., et al. (2024). An unusual case of reagent interference in transfusion medicine workup: Pan reactive indirect antiglobulin test caused by commercial saline solution. Vox Sanguinis.
- la Marca, G., et al. (2021). Development of Strategies to Decrease False Positive Results in Newborn Screening.
- Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017-Utility and Limitations. ACS Chemical Biology, 13(1), 36-44.
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Fois, B., et al. (2024). Synthesis and in vitro cytotoxicity of benzoxazole-based PPARα/γ antagonists in colorectal cancer cell lines. Archiv der Pharmazie. [Link]
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Senger, M. R., et al. (2009). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Journal of Medicinal Chemistry, 52(8), 2547-2555. [Link]
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Zhang, J., et al. (2017). Response of strongly fluorescent carbazole-based benzoxazole derivatives to external force and acidic vapors. Journal of Materials Chemistry C, 5(18), 4495-4501. [Link]
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Kleszcz, R., et al. (2024). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 29(12), 2829. [Link]
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DLS Protocol. (2011). [Link]
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Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal, 2(1), e2023001. [Link]
- El-Sayed, N. N. E., et al. (2022). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. Journal of the Iranian Chemical Society, 19(9), 3843-3861.
-
LS Instruments. Experimental Guidelines - DLS Sample Preparation. [Link]
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Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]
-
Pall Corporation. (2022, August 25). Guidelines to Identify and Resolve False Positives in Lateral Flow Assays [Video]. YouTube. [Link]
- EU-OPENSCREEN. HIGH-THROUGHPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES.
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Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]
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Hewings, D. S., et al. (2023). Psychosocial Impact of False-Positive Newborn Screening Results: A Scoping Review. International Journal of Neonatal Screening, 9(4), 54. [Link]
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Abdel-fattah, M. A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 343-361. [Link]
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Sygnature Discovery. The Importance of Counter Screens in HTS. [Link]
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Assay Guidance Manual. (2017). Assay Interference by Aggregation. [Link]
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Senger, M. R., et al. (2009). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Journal of Medicinal Chemistry, 52(8), 2547-2555. [Link]
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Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Semantic Scholar. [Link]
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Sadybekov, A. A., et al. (2020). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. SLAS Discovery, 25(2), 177-186. [Link]
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Technical Support Center: Minimizing Cytotoxicity of Benzoxazole Compounds in Control Experiments
Last Updated: 2026-01-26
Introduction
Welcome to the technical support center for researchers working with benzoxazole compounds. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, field-proven insights to navigate and mitigate the common challenge of cytotoxicity in your control experiments. The benzoxazole scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for developing novel therapeutics. Howev[1]er, off-target cytotoxicity can often confound experimental results, leading to misinterpretation of data and delays in research.
This document is structured to be a dynamic resource, moving from frequently asked questions for quick troubleshooting to in-depth guides for more complex issues. Our goal is to empower you with the knowledge to design robust experiments, ensure data integrity, and confidently advance your research.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial queries researchers have when encountering unexpected cytotoxicity with benzoxazole compounds.
Q1: My benzoxazole compound is showing cytotoxicity in my negative control wells. What is the most likely cause?
A1: The most frequent culprit is the final concentration of your solvent, typically Dimethyl Sulfoxide (DMSO). While essential for solubilizing many organic compounds, DMSO can be cytotoxic at higher concentrations. It is[2] crucial to ensure that the final DMSO concentration in your assay is at a level that is non-toxic to your specific cell line. For most cell lines, this is typically ≤0.5%, but it is always best to determine this empirically.
###[3][4] Q2: How can I determine the maximum non-toxic concentration of DMSO for my cell line?
A2: You should perform a dose-response experiment with DMSO alone. Treat your cells with a range of DMSO concentrations (e.g., 0.1% to 5%) for the same duration as your planned experiment. Cell [3]viability can be assessed using a standard assay like MTT, MTS, or a live/dead stain. The highest concentration of DMSO that does not significantly reduce cell viability compared to the untreated control should be considered your maximum working concentration.
Q3: My compound seems to be precipitating in the culture medium. Could this be causing the observed cytotoxicity?
A3: Absolutely. Compound precipitation can lead to several artifacts, including non-specific cytotoxicity. Poor solubility can result in the formation of aggregates that can physically damage cells or interfere with assay readouts. It is[5] essential to ensure your benzoxazole compound is fully solubilized at the tested concentrations. Visual inspection of your wells under a microscope before and after adding the compound is a simple but effective first step.
Q4: Are there any known structural features of benzoxazoles that are associated with cytotoxicity?
A4: While the benzoxazole core itself is found in many biologically active molecules, certain substitutions can increase the likelihood of cytotoxicity. For e[6][7]xample, the addition of reactive functional groups can lead to off-target effects. It is beneficial to review the structure-activity relationship (SAR) data for your specific class of benzoxazole derivatives if available.
Q5: Could the observed cytotoxicity be due to the metabolic activation of my compound?
A5: This is a possibility, especially in longer-term experiments or when using metabolically active cells (e.g., primary hepatocytes). Some compounds can be converted into reactive metabolites by cellular enzymes like cytochrome P450s, which can then cause cellular damage. If yo[8][9][10]u suspect metabolic activation, you can co-treat with known inhibitors of these enzymes as a diagnostic tool.
II. In-Depth Troubleshooting Guides
This section provides more detailed protocols and explanations for tackling persistent cytotoxicity issues.
Guide 1: Optimizing Compound Solubility and Vehicle Controls
Poor solubility is a common source of experimental artifacts. This guide will walk you through a systematic approach to ensure your benzoxazole compound is in solution and your vehicle controls are appropriate.
The "Why" Behind Solubility Optimization
Insoluble compounds can lead to:
-
Physical Stress: Precipitates can physically damage cell membranes.
-
Inaccurate Dosing: The actual concentration of the dissolved, active compound is unknown.
-
Assay Interference: Particulates can scatter light or interact non-specifically with assay reagents.
###[11]# Experimental Protocol: Solubility Assessment
-
Prepare a High-Concentration Stock Solution: Dissolve your benzoxazole compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM).
-
Serial Dilutions in Media: Prepare serial dilutions of your stock solution directly into your cell culture medium.
-
Visual Inspection: After a brief incubation (e.g., 30 minutes) at 37°C, visually inspect each dilution for any signs of precipitation. A light microscope can be helpful here.
-
Turbidity Measurement: For a more quantitative assessment, measure the absorbance of your dilutions at a high wavelength (e.g., 600-700 nm). An increase in absorbance indicates scattering due to precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working concentration in that specific medium.
Data Interpretation and Best Practices
| Observation | Potential Cause | Recommended Action |
| Precipitation at all tested concentrations | Poor intrinsic solubility | Consider using a different solvent or a solubility-enhancing excipient. Re-evaluate the compound's suitability for in vitro testing. |
| Precipitation at higher concentrations | Exceeding the solubility limit | Limit your experimental concentrations to below the observed precipitation point. |
| No visible precipitation | Good solubility under tested conditions | Proceed with your experiments, but remain vigilant for any signs of precipitation in your assay plates. |
Workflow for Establishing Vehicle Controls
Caption: Workflow for solubility testing and vehicle control validation.
Guide 2: Deconvoluting Off-Target Effects from True Cytotoxicity
It is crucial to distinguish between direct, intended cytotoxicity (e.g., in cancer cell lines) and non-specific or off-target effects. This guide provides strategies to help you make this distinction.
The Rationale for Deeper Investigation
Apparent cytotoxicity can arise from various sources unrelated to your compound's intended mechanism of action. These can include:
-
Assay Interference: Some compounds can directly interact with assay components (e.g., luciferase, formazan dyes) leading to false-positive or false-negative results.
-
[11]Reactive Oxygen Species (ROS) Generation: Certain chemical moieties can induce oxidative stress, leading to cell death.
-
Mitochondrial Toxicity: Disruption of mitochondrial function is a common off-target effect.
-
Caspase Activation: Some compounds can non-specifically trigger apoptotic pathways.
###[12][13]# Experimental Approaches to Identify Off-Target Effects
-
Use of a Counter-Screening Assay: Employ a secondary cytotoxicity assay that utilizes a different detection method. For example, if you are using an MTT assay (which measures metabolic activity), a counter-screen with a live/dead stain (which measures membrane integrity) can be very informative.
-
Inclusion of a Non-Target Cell Line: Test your compound on a cell line that does not express the intended target. Cytotoxicity in this cell line would suggest an off-target mechanism.
-
ROS Scavengers: Co-treat your cells with an antioxidant like N-acetylcysteine (NAC). If the cytotoxicity is attenuated, it suggests the involvement of ROS.
-
Mitochondrial Function Assays: Use probes like JC-1 or TMRE to assess changes in mitochondrial membrane potential.
-
Caspase Inhibition: Co-treat with a pan-caspase inhibitor like Z-VAD-FMK. A reduction in cell death would indicate that the cytotoxicity is mediated by caspase activation.
Decision Tree for Investigating Off-Target Cytotoxicity
Caption: Decision tree for investigating off-target cytotoxicity.
Guide 3: The Impact of Serum Proteins on Compound Activity
Serum proteins, particularly albumin, can bind to small molecules and reduce their free concentration, thereby affecting their apparent activity and cytotoxicity.
###[14][15]# Why Serum Protein Binding Matters
-
Reduced Bioavailability: Only the unbound fraction of a drug is available to interact with its target. High protein binding can lead to an underestimation of a compound's potency.
-
Variable Results: Different batches of fetal bovine serum (FBS) can have varying protein concentrations, leading to assay variability.
Strategies to Mitigate Serum Protein Binding Effects
-
Reduce Serum Concentration: If your cell line can tolerate it, reduce the percentage of FBS in your culture medium during the compound treatment period.
-
Use Serum-Free Medium: For short-term assays, consider using a serum-free medium.
-
Measure Protein Binding: For lead compounds, it may be necessary to experimentally determine the fraction bound to plasma proteins using techniques like equilibrium dialysis.
-
Consistent Serum Source: Use the same lot of FBS for a series of related experiments to minimize variability.
III. Conclusion
Minimizing cytotoxicity in control experiments is paramount for generating reliable and reproducible data. By systematically addressing potential issues such as solvent toxicity, compound solubility, off-target effects, and serum protein binding, researchers can have greater confidence in their results. This guide provides a framework for troubleshooting these common challenges. Remember that careful experimental design and the use of appropriate controls are your best defense against misleading data.
IV. References
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Abdel-Wahab, B. F., et al. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. PubMed Central. Available at: [Link]
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Aggarwal, N., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Future Science. Available at: [Link]
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Balasubramanian, N., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available at: [Link]
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de Oliveira, D. M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. Available at: [Link]
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Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available at: [Link]
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El-Sayed, N. F., et al. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Taylor & Francis Online. Available at: [Link]
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How to Utilize Design of Experiment (DoE) Principles for Developing Robust Analytical Methods for QC Environments. (2018). American Pharmaceutical Review. Available at: [Link]
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El-Naggar, A. M., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Taylor & Francis Online. Available at: [Link]
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El-Sayed, N. F., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed Central. Available at: [Link]
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Keltner, J. L., et al. (2021). Specific recommendations to improve the design and conduct of clinical trials. PMC. Available at: [Link]
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Protein Binding. (n.d.). Frontage Laboratories. Available at: [Link]
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Yuan, C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. Available at: [Link]
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Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (n.d.). NIH. Available at: [Link]
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Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Case studies. Available at: [Link]
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Nguyen, T. K. C., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. Available at: [Link]
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CMC Analytical Control Strategies for Drug Development. (n.d.). BioAgilytix. Available at: [Link]
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Leong, J. X., et al. (2022). Strategies for Removal of Protein-Bound Uremic Toxins in Hemodialysis. MDPI. Available at: [Link]
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Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). NIH. Available at: [Link]
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ELISA Troubleshooting Guide. (2021). Biocompare: The Buyer's Guide for Life Scientists. Available at: [Link]
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Guengerich, F. P., & Avadhani, N. G. (2018). Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. PMC - PubMed Central. Available at: [Link]
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Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). Biosciences Biotechnology Research Asia. Available at: [Link]
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Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. (n.d.). NIH. Available at: [Link]
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Strategies to Reduce Drug Discovery and Development Time. (2023). Pion Inc. Available at: [Link]
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Annaraj, B., et al. (2015). Protein binding studies with human serum albumin, molecular docking and in vitro cytotoxicity studies using HeLa cervical carcinoma cells of Cu(ii)/Zn(ii) complexes containing a carbohydrazone ligand. RSC Publishing. Available at: [Link]
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Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. (2022). PubMed Central. Available at: [Link]
-
The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). PubMed. Available at: [Link]
-
Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. (2023). MDPI. Available at: [Link]
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Vondráček, J., et al. (2020). 7H-Dibenzo[c,g]carbazole: Metabolic Pathways and Toxicity. PubMed. Available at: [Link]
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Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity. (2024). PubMed. Available at: [Link]
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Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. (2024). MDPI. Available at: [Link]
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In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. (2023). PubMed. Available at: [Link]
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Mitchell, J. R., et al. (1975). Metabolic activation of furosemide to a chemically reactive, hepatotoxic metabolite. PubMed. Available at: [Link]
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Technical Support Center: Enhancing the Selectivity of 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine
Welcome to the technical support center dedicated to optimizing the experimental application of 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and aiming to improve its selectivity for its intended biological target. Recognizing that poor selectivity is a common hurdle in drug discovery, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges you may encounter.
The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1][2][3][4] Derivatives of this core have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][5] Given the prevalence of benzoxazoles as kinase inhibitors, this guide will focus on strategies to improve the selectivity of this compound for a putative protein kinase target, a common objective in modern drug development.[6][7]
I. Troubleshooting Guide & FAQs: Improving Selectivity
This section addresses common issues encountered when this compound exhibits off-target effects or insufficient selectivity. The solutions provided are based on established medicinal chemistry principles and field-proven insights.
Q1: My compound, this compound, is showing activity against multiple kinases in my initial screen. What are the first steps to diagnose the source of this promiscuity?
A1: Broad kinase activity, or promiscuity, is a frequent challenge with ATP-competitive inhibitors due to the highly conserved nature of the ATP-binding pocket across the kinome.[6] To begin dissecting the issue, a systematic approach is essential:
-
Confirm On-Target Potency: First, ensure that the compound's potency against your primary target is accurately determined. A robust and validated assay is crucial.
-
Comprehensive Kinome Profiling: A broad kinase panel screen is the gold standard for understanding the selectivity profile of your compound.[8][9] This will provide a quantitative measure of its activity against a large number of kinases, revealing the "selectivity score" and identifying specific off-target hits.
-
In Silico Docking Studies: If the crystal structure of your primary target and key off-targets are available, molecular docking can provide valuable insights into the binding modes. Comparing the predicted binding interactions can reveal subtle differences in the active sites that could be exploited to enhance selectivity.
Q2: How can I rationally modify the structure of this compound to improve its selectivity?
A2: Several medicinal chemistry strategies can be employed to rationally design more selective analogs. These approaches focus on exploiting subtle differences between the target kinase and off-target kinases.
-
Structure-Activity Relationship (SAR) Studies: A systematic SAR study is fundamental.[10] By synthesizing and testing a series of analogs with modifications at different positions of the benzoxazole core, the methoxyphenyl ring, and the amine group, you can identify which substitutions enhance selectivity.
-
Exploiting Non-Conserved Residues: Focus on regions of the ATP-binding site that are less conserved across the kinome. For example, targeting the "gatekeeper" residue, a key position that controls access to a hydrophobic back pocket, can be a powerful strategy.[6] Modifying your compound to introduce bulky groups that create a steric clash with kinases possessing a large gatekeeper residue, while being accommodated by targets with a smaller gatekeeper, can significantly improve selectivity.
-
Targeting Inactive Conformations (Type II Inhibitors): Many kinase inhibitors bind to the active "DFG-in" conformation. Designing compounds that bind to the inactive "DFG-out" conformation can lead to greater selectivity, as this conformation is often more structurally diverse among kinases.[11]
-
Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties but can lead to improved selectivity.[12][13][14][15][16] For example, replacing the methoxy group on the phenyl ring with other substituents could alter the electronic and steric properties, potentially favoring binding to the desired target.
Q3: What is "scaffold hopping" and how can it be applied to my compound?
A3: Scaffold hopping is a powerful technique in medicinal chemistry where the core structure (the "scaffold") of a molecule is replaced with a different one, while maintaining the key pharmacophoric features required for biological activity.[17][18][19][20][21] This can lead to compounds with improved properties, including enhanced selectivity and novel intellectual property.
For this compound, you could explore replacing the benzoxazole core with other heterocyclic systems known to act as kinase hinges, such as benzimidazole, indole, or pyrazolopyrimidine. The goal is to identify a new scaffold that retains the desired interactions with the target kinase while being less favorable for binding to off-target kinases.
II. Experimental Protocols for Assessing Selectivity
Accurate and reliable experimental data is the cornerstone of any effort to improve compound selectivity. This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Kinome Profiling for Selectivity Assessment
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of protein kinases. Many contract research organizations (CROs) offer this as a service with extensive, validated kinase panels.[8][9][22][23][24]
Objective: To quantitatively determine the inhibitory activity of the compound against a broad range of kinases.
Materials:
-
This compound (test compound)
-
A panel of purified, active protein kinases
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP or a suitable non-radioactive detection system (e.g., ADP-Glo™, HTRF®)
-
Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)
-
ATP solution
-
96- or 384-well assay plates
-
Plate reader compatible with the chosen detection method
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series of the compound in DMSO.
-
Kinase Reaction Setup:
-
In each well of the assay plate, add the kinase reaction buffer.
-
Add the test compound at various concentrations. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Add the specific kinase and its corresponding peptide substrate to each well.
-
-
Initiation of Reaction: Add a solution of ATP (often at the Kₘ concentration for each kinase) and [γ-³³P]ATP to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination and Detection:
-
For radioactive assays: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³³P]ATP, and quantify the incorporated radioactivity using a scintillation counter.[25]
-
For non-radioactive assays: Follow the manufacturer's protocol for the specific detection reagent (e.g., adding a reagent to measure ADP production or a labeled antibody to detect substrate phosphorylation).
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each kinase.
Data Presentation:
| Kinase Target | IC₅₀ of Compound (nM) |
| Target Kinase A | 50 |
| Off-Target Kinase B | 500 |
| Off-Target Kinase C | >10,000 |
| Off-Target Kinase D | 800 |
This table allows for a clear comparison of the compound's potency against the intended target versus a panel of off-targets, providing a quantitative measure of its selectivity.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful method to verify that a compound binds to its intended target in a cellular environment.[26][27][28][29][30] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[30]
Objective: To confirm the binding of this compound to its target protein in intact cells.
Materials:
-
Cell line expressing the target protein
-
This compound
-
Cell culture medium
-
PBS (Phosphate Buffered Saline)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blotting reagents and equipment (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and a loading control)
Procedure:
-
Cell Treatment: Culture the cells to an appropriate confluency. Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specific duration.
-
Cell Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the samples to a range of temperatures using a thermal cycler for a fixed time (e.g., 3 minutes).[26]
-
Cell Lysis: After heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blotting: Collect the supernatant (containing the soluble, non-denatured proteins) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein. Also, probe for a loading control protein that does not shift in thermal stability under the experimental conditions.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both the compound-treated and vehicle-treated samples. Plot the fraction of soluble protein versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualization of CETSA Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kᴅ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[31][32][33][34]
Objective: To precisely quantify the binding affinity of this compound to its purified target protein.
Materials:
-
Purified target protein
-
This compound
-
ITC buffer (dialysis buffer for the protein, ensuring it is pH-matched and contains the same concentration of any additives like salt or DMSO)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified protein extensively against the ITC buffer.
-
Dissolve the compound in the same ITC buffer. Ensure the final DMSO concentration is identical in both the protein solution and the compound solution to minimize heat of dilution effects.
-
Degas both the protein and compound solutions immediately before the experiment.
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
-
Titration:
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections).
-
Perform a series of small injections of the compound into the protein solution.
-
-
Data Acquisition: The instrument measures the heat change after each injection.
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kᴅ, n, and ΔH. The binding entropy (ΔS) can then be calculated.
-
Data Presentation:
| Parameter | Value |
| Binding Affinity (Kᴅ) | 100 nM |
| Stoichiometry (n) | 1.05 |
| Enthalpy (ΔH) | -10.5 kcal/mol |
| Entropy (ΔS) | -5.0 cal/mol·K |
This table provides a comprehensive thermodynamic profile of the binding interaction, which is invaluable for understanding the driving forces behind the interaction and for guiding further optimization.
III. Advanced Strategies for Selectivity Enhancement
For particularly challenging selectivity problems, more advanced medicinal chemistry strategies may be necessary.
Visualization of Medicinal Chemistry Strategies:
Caption: Key medicinal chemistry strategies to improve compound selectivity.
-
Bivalent Inhibitors: This approach involves tethering the primary inhibitor to a second molecule that binds to a less conserved site on the target protein, outside the ATP-binding pocket. This can dramatically increase both potency and selectivity.[6]
-
Covalent Inhibitors: If there is a non-conserved cysteine residue near the active site of the target kinase, a covalent inhibitor can be designed.[6][35] This involves incorporating a weakly electrophilic group into the inhibitor that forms a covalent bond with the cysteine, leading to high potency and selectivity.
-
Allosteric Inhibitors: Instead of targeting the highly conserved ATP-binding site, allosteric inhibitors bind to other sites on the kinase, often inducing a conformational change that inactivates the enzyme. These sites are typically much less conserved, offering a promising avenue for developing highly selective inhibitors.[35]
By systematically applying the troubleshooting strategies, experimental protocols, and advanced medicinal chemistry concepts outlined in this guide, researchers can effectively address the challenge of improving the selectivity of this compound, ultimately leading to more precise and effective chemical probes and potential therapeutic agents.
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Georg, G. I., & Muth, G. W. (2019). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 62(17), 7793–7810. [Link]
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Recent Advances in Scaffold Hopping. (2012). Journal of Medicinal Chemistry. [Link]
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Tellinghuisen, J. (2005). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Methods in Enzymology, 399, 436–455. [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
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Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (2021). Journal of Medicinal Chemistry. [Link]
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Kinome Profiling. (2024). Oncolines B.V.[Link]
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2021). Scientific Reports. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 183–196. [Link]
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Crystal structure and Hirshfeld surface analysis of 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide. (2018). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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CETSA® for Selectivity Profiling in Drug Discovery. (n.d.). Pelago Bioscience. [Link]
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Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. [Link]
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Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of scaffold hopping approaches. Drug Discovery Today, 17(7-8), 310–324. [Link]
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Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2019). ACS Medicinal Chemistry Letters. [Link]
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Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2017). Future Medicinal Chemistry. [Link]
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Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2019). Amino Acids. [Link]
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Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2020). Journal of Medicinal Chemistry. [Link]
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Characterizing Binding Interactions by ITC. (n.d.). TA Instruments. [Link]
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From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). Preprints.org. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. [Link]
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Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review. [Link]
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The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
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N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. (2024). Bioorganic Chemistry. [Link]
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Scaffold Hopping in Medicinal Chemistry. (2011). ResearchGate. [Link]
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Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]
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KinomePro. (n.d.). Pamgene. [Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). BMC Chemistry. [Link]
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Direct Determination of High-Affinity Binding Constants by Continuous Injection Isothermal Titration Calorimetry. (2020). Analytical Chemistry. [Link]
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Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. (2024). Journal of Biomolecular Structure and Dynamics. [Link]
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Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. (2015). Der Pharma Chemica. [Link]
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Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022). Frontiers in Pharmacology. [Link]
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Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery. (2022). Journal of Medicinal Chemistry. [Link]
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Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. (2022). European Journal of Medicinal Chemistry. [Link]
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). Molecules. [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology. [Link]
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Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. (2022). Polycyclic Aromatic Compounds. [Link]
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Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules. [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine Analogs in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its versatile structure allows for facile modification, making it an attractive framework for the design of novel therapeutic agents. Among the various classes of benzoxazole derivatives, 2-aryl-6-substituted analogs have emerged as a promising area of investigation, particularly in the realm of oncology.[3][4] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine analogs, offering insights into their potential as anticancer agents. We will explore the influence of key structural modifications on their biological activity, compare them with alternative scaffolds, and provide detailed experimental protocols for their synthesis and evaluation.
The Significance of the this compound Scaffold
The core structure, this compound, combines several features that are often associated with potent anticancer activity. The 2-arylbenzoxazole core is a known pharmacophore that can interact with various biological targets, including enzymes and nucleic acids.[1] The substitution pattern on both the benzoxazole and the phenyl rings plays a crucial role in determining the potency and selectivity of these compounds.
Recent studies have indicated that the presence of a methoxy group at the 3-position of the 2-phenyl ring generally leads to higher antiproliferative activity in series of 2-(disubstituted phenyl)benzoxazole derivatives.[3][5] This suggests that the electronic and steric properties conferred by the 3-methoxy substituent are favorable for interaction with the biological target. Furthermore, the amino group at the 6-position of the benzoxazole ring provides a key site for further functionalization, allowing for the modulation of physicochemical properties and the introduction of additional binding interactions.
Structure-Activity Relationship (SAR) Insights
While a systematic SAR study on a comprehensive library of this compound analogs is not yet publicly available, we can extrapolate key trends from studies on closely related 2-aryl-6-substituted benzoxazoles.
Substitutions on the 2-Phenyl Ring:
The nature and position of substituents on the 2-phenyl ring are critical determinants of anticancer activity.
-
Methoxy Group Position: As previously mentioned, a methoxy group at the meta-position (3-position) of the phenyl ring appears to be beneficial for antiproliferative activity.[3][5] This could be attributed to its ability to engage in specific hydrogen bonding interactions or to induce a conformational preference that is optimal for binding to the target.
-
Other Substituents: The introduction of other substituents on the phenyl ring can significantly impact activity. For instance, in related series, electron-donating and electron-withdrawing groups at various positions have been shown to modulate the cytotoxic effects.[6] The optimal substitution pattern is likely target-dependent.
Modifications of the 6-Amino Group:
The 6-amino group serves as a versatile handle for structural modifications that can fine-tune the pharmacological profile of the lead compound.
-
N-Acylation and N-Sulfonylation: Conversion of the 6-amino group to an amide or sulfonamide can influence the compound's solubility, cell permeability, and binding interactions. Studies on 6-amide-2-aryl benzoxazoles have demonstrated potent inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) kinase, a key target in angiogenesis.[3] This suggests that the 6-position can accommodate bulky substituents and that these modifications can direct the compound's activity towards specific cellular pathways.
-
N-Alkylation: Introduction of alkyl groups on the 6-amino moiety can alter the lipophilicity and basicity of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic properties.
The following diagram illustrates the key pharmacophoric features and potential sites for modification on the this compound scaffold.
Caption: Key pharmacophoric features of the this compound scaffold and potential sites for SAR studies.
Comparative Analysis with Alternative Scaffolds
To provide a comprehensive perspective, it is essential to compare the this compound scaffold with other heterocyclic systems that have shown promise as anticancer agents.
| Scaffold | Key Features & Biological Activities | Representative Examples & References |
| 2-Aryl-6-aminobenzoxazoles | - Potent anticancer activity.[4] - 3-Methoxy substitution on the 2-phenyl ring is often favorable.[3][5] - 6-Amino group allows for diverse functionalization. | This compound |
| 2-Aminobenzothiazoles | - Bioisostere of 2-aminobenzoxazoles.[2] - Broad spectrum of anticancer activities. - Often exhibit improved inhibitory activity and selectivity for certain kinases compared to benzoxazole analogs.[7] | Various kinase inhibitors |
| Benzimidazoles | - Structurally related to benzoxazoles with a nitrogen atom replacing the oxygen. - Known to possess a wide range of biological activities, including anticancer effects. | Numerous kinase inhibitors and DNA intercalators |
| Pyrazolo[3,4-d]pyrimidines | - Purine isosteres that act as potent inhibitors of various kinases. - Clinically approved drugs such as Allopurinol. | Kinase inhibitors |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and in vitro anticancer evaluation of this compound analogs.
General Synthesis of this compound Analogs
The synthesis of the target compounds typically involves a multi-step sequence starting from commercially available materials. A general synthetic route is outlined below.
Caption: General synthetic workflow for this compound analogs.
Step 1: Synthesis of the Benzoxazole Core
A common method for the synthesis of 2-arylbenzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[8]
-
Starting Material: Begin with a suitably substituted 2-aminophenol, such as 2-amino-5-nitrophenol, to introduce the precursor to the 6-amino group.
-
Condensation: React the 2-aminophenol with 3-methoxybenzoic acid in the presence of a coupling agent like polyphosphoric acid (PPA) or by heating at high temperatures.
-
Cyclization: The intermediate amide undergoes intramolecular cyclization to form the benzoxazole ring.
-
Reduction: The nitro group at the 6-position is then reduced to an amino group using standard reducing agents such as SnCl₂/HCl or catalytic hydrogenation.
Step 2: Modification of the 6-Amino Group
-
N-Acylation: The 6-amino group can be acylated by reacting the parent amine with an appropriate acid chloride or anhydride in the presence of a base like triethylamine or pyridine.
-
N-Alkylation: N-alkylation can be achieved through reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, or by direct alkylation with an alkyl halide.
In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the in vitro MTT assay to determine the anticancer activity of benzoxazole analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related compounds suggest that the 3-methoxy group on the 2-phenyl ring is a favorable feature for antiproliferative activity, and the 6-amino group provides a crucial site for structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on the systematic exploration of the SAR of this specific scaffold. This would involve the synthesis and biological evaluation of a diverse library of analogs with variations at the 6-amino position (e.g., different N-alkyl and N-acyl groups) and on the 3-methoxyphenyl ring (e.g., introduction of additional substituents). Such studies, coupled with computational modeling, will be instrumental in elucidating the key structural requirements for potent and selective anticancer activity and will pave the way for the development of novel benzoxazole-based therapeutics.
References
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Rakas, A., et al. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 30(8), 1767. [Link]
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Moosavi, M. A., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 250, 115228. [Link]
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Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Journal of Heterocyclic Chemistry, 57(10), 3535-3565. [Link]
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Wang, Y., et al. (2019). Design, synthesis and in vitro evaluation of 6-amide-2-aryl benzoxazole/benzimidazole derivatives against tumor cells by inhibiting VEGFR-2 kinase. Bioorganic & Medicinal Chemistry, 27(20), 115064. [Link]
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El-Sayed, M. A., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16301. [Link]
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Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 93. [Link]
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Yıldız, İ., et al. (2024). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
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Al-Harthy, S., et al. (2020). Synthesis, characterisation and biological evaluation of some 2-arylbenzoxazoleacetic acid derivatives as promising anticancer agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 225-236. [Link]
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Comparative Guide to the Mechanism of Action of 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Benzoxazoles
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The substitution pattern on the benzoxazole core is crucial in determining the specific pharmacological profile. This guide focuses on elucidating the probable mechanism of action of a specific derivative, 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine, by comparing it with established therapeutic agents.
While the definitive mechanism of action for this compound is a subject of ongoing research, compelling evidence from structurally related 2-arylbenzoxazoles points towards the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary mode of its anticancer activity.[2][3] VEGFR-2 is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][4][5]
This guide will provide a comparative analysis of this compound against two well-established, multi-targeted kinase inhibitors, Sorafenib and Sunitinib, both of which are known to inhibit VEGFR-2.
Comparative Analysis of VEGFR-2 Inhibitors
The following table summarizes the available inhibitory activity data for various benzoxazole derivatives and the comparator drugs against VEGFR-2. While a specific IC50 value for this compound is not publicly available, the data for structurally similar compounds provide a strong rationale for its investigation as a VEGFR-2 inhibitor.
| Compound/Drug | Chemical Structure | Target(s) | VEGFR-2 IC50 (nM) | Reference |
| This compound | Hypothesized: VEGFR-2 | Not Available | - | |
| Benzoxazole Derivative 5c | VEGFR-2 | 80 | [3] | |
| Benzoxazole Derivative 5e | VEGFR-2 | 70 | [3] | |
| Benzoxazole Derivative 4b | VEGFR-2 | 130 | [6] | |
| Benzoxazole Derivative 4c | VEGFR-2 | 120 | [6] | |
| Benzoxazole Derivative 8d | VEGFR-2 | 55.4 | [7] | |
| Sorafenib | Multi-kinase (VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3, RET, B-Raf) | 90 | [8][9][10] | |
| Sunitinib | Multi-kinase (VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-α, PDGFR-β, c-KIT, FLT3, CSF-1R, RET) | 80 | [8][11][12] |
Elucidating the Mechanism of Action: Key Experimental Protocols
To definitively confirm the mechanism of action of this compound as a VEGFR-2 inhibitor, a series of well-established experimental assays should be performed. Here, we provide detailed, step-by-step methodologies for two critical experiments.
In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Principle: The assay quantifies the phosphorylation of a synthetic substrate by the recombinant VEGFR-2 kinase domain in the presence and absence of the test compound. The amount of phosphorylation is typically measured using a luminescent or fluorescent readout.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the test compound and control inhibitors (Sorafenib, Sunitinib) in assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Prepare the reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, MnCl₂, and DTT.
-
Prepare a solution of recombinant human VEGFR-2 kinase domain in reaction buffer.
-
Prepare a solution of a biotinylated peptide substrate and ATP in reaction buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions or controls to the wells of a 96-well or 384-well plate.
-
Add the VEGFR-2 kinase solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Add a detection reagent, such as a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) for a TR-FRET based assay, or a luciferase-based reagent that measures the amount of ATP consumed.
-
Incubate the plate at room temperature for the recommended time.
-
Read the signal on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular VEGFR-2 Autophosphorylation Assay
This cell-based assay determines the ability of a compound to inhibit the VEGF-induced autophosphorylation of VEGFR-2 in intact cells, providing evidence of target engagement in a more physiological context.
Principle: Human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR-2, are stimulated with VEGF in the presence or absence of the test compound. The level of VEGFR-2 phosphorylation is then quantified using techniques such as Western blotting or a cell-based ELISA.[13]
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture HUVECs in appropriate endothelial cell growth medium.
-
Seed the cells into 96-well plates and grow to near confluency.
-
-
Compound Treatment and Stimulation:
-
Starve the cells in a serum-free medium for a few hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with serial dilutions of this compound or control inhibitors for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a pre-determined concentration of recombinant human VEGF-A for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis and Detection (Cell-based ELISA):
-
Aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
The cell lysates can then be analyzed using a sandwich ELISA kit specific for phosphorylated VEGFR-2.
-
Briefly, the lysate is added to a microplate pre-coated with a capture antibody against total VEGFR-2.
-
A detection antibody that specifically recognizes phosphorylated VEGFR-2, conjugated to an enzyme (e.g., HRP), is then added.
-
After washing, a substrate is added, and the resulting colorimetric or chemiluminescent signal is measured on a plate reader.
-
-
Data Analysis:
-
Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal or to a housekeeping protein to account for variations in cell number.
-
Calculate the percentage of inhibition of VEGF-induced phosphorylation for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Visualizing the Molecular Interactions and Experimental Processes
To better understand the biological context and the experimental approach, the following diagrams have been generated.
VEGFR-2 Signaling Pathway
The following diagram illustrates the key components of the VEGFR-2 signaling cascade, which is a critical driver of angiogenesis. Inhibition of VEGFR-2 by compounds like this compound would block these downstream events.
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Experimental Workflow for Mechanism of Action Confirmation
The following diagram outlines the logical flow of experiments to confirm the inhibitory effect of this compound on the VEGFR-2 pathway.
Caption: Experimental workflow for confirming VEGFR-2 inhibition.
Conclusion and Future Directions
Based on the available evidence for structurally related compounds, this compound is a promising candidate for development as a VEGFR-2 inhibitor for anticancer therapy. The provided experimental protocols offer a clear and robust path to definitively confirm its mechanism of action and to quantify its potency in comparison to established drugs like Sorafenib and Sunitinib.
Future studies should focus on performing these key experiments to generate a comprehensive data package. Furthermore, kinome-wide profiling would be valuable to assess the selectivity of this compound and to identify any potential off-target effects. In vivo studies using tumor xenograft models will be crucial to evaluate its efficacy and safety profile in a preclinical setting. The insights gained from these studies will be instrumental in guiding the further development of this and other novel benzoxazole-based anticancer agents.
References
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Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]
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Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]
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Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling. PubChem. Retrieved from [Link]
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Abdel-Maksoud, M. S., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24529. [Link]
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Abdel-Aziz, M., et al. (2019). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. Archiv der Pharmazie, 352(10), e1900113. [Link]
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
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Abdel-Ghani, T. M., et al. (2021). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 26(24), 7575. [Link]
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G-S. Kim, et al. (2014). The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. PLoS One, 9(5), e98211. [Link]
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Llovet, J. M., et al. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Oncology, 11(22), 2951-2963. [Link]
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El-Sayed, M. A. A., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1629-1644. [Link]
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ResearchGate. (n.d.). Signaling pathways of VEGFR-2. Retrieved from [Link]
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Faria, J. V., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 16(10), 1438. [Link]
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Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Retrieved from [Link]
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Al-Warhi, T., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers: Design, Synthesis and Biological Evaluation. Drug Design, Development and Therapy, 16, 639-661. [Link]
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Abdel-Aziz, M., et al. (2019). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. Archiv der Pharmazie, 352(10), 1900113. [Link]
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Reaction Biology. (n.d.). VEGF-R2 Cellular Phosphorylation Assay Service. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. Retrieved from [Link]
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El-Sayed, M. A. A., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules, 27(19), 6653. [Link]
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PR Newswire. (2024, August 21). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight. Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]
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El-Damasy, D. A., et al. (2020). Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations. Archiv der Pharmazie, 353(1), e1900227. [Link]
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Introduction: The Versatile Benzoxazole Scaffold in Fluorescence Applications
An In-Depth Guide to the Photophysical Properties of Fluorescent Benzoxazoles for Researchers and Drug Development Professionals
The benzoxazole moiety, a heterocyclic aromatic compound, is a foundational structure in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and extended π-conjugated system make it an excellent scaffold for the development of fluorescent molecules. These fluorophores have found widespread use as biological probes, sensors, and materials for organic light-emitting diodes (OLEDs).[3][4] Benzoxazole derivatives exhibit a range of promising photophysical properties, including broad spectral tunability, intense absorption and emission, and high sensitivity to their local environment.[3]
For researchers, scientists, and drug development professionals, a deep understanding of the photophysical properties of these molecules is paramount. Properties such as absorption and emission wavelengths, fluorescence quantum yield, and fluorescence lifetime dictate the suitability of a benzoxazole derivative for a specific application, be it tracking a drug molecule within a cell, sensing changes in environmental pH, or probing DNA interactions.[2][5][6] This guide provides a comprehensive comparison of the photophysical properties of different classes of fluorescent benzoxazoles, explains the underlying principles governing their behavior, and details the experimental protocols required for their characterization.
Core Photophysical Principles: A Refresher
Before delving into a comparison, it is essential to understand the key parameters that define a fluorophore's behavior:
-
Absorption (λ_abs) and Molar Absorptivity (ε): Absorption refers to the wavelength of light a molecule absorbs to transition to an excited state. The molar absorptivity is a measure of how strongly the molecule absorbs light at that wavelength. Benzoxazoles typically display intense absorption bands.[3]
-
Emission (λ_em): After excitation, the molecule relaxes to a lower vibrational level of the excited state and then returns to the ground state by emitting a photon. The wavelength of this emitted light is the emission wavelength.
-
Stokes Shift: This is the difference in wavelength between the maximum absorption and the maximum emission. A large Stokes shift is often desirable, especially in bioimaging, to minimize self-absorption and improve signal-to-noise ratio.[6]
-
Fluorescence Quantum Yield (Φf): This critical parameter represents the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.[3][7] A higher quantum yield (closer to 1.0 or 100%) indicates a brighter fluorophore.
-
Fluorescence Lifetime (τf): This is the average time a molecule spends in the excited state before returning to the ground state.[3] Lifetimes are typically on the order of nanoseconds and are sensitive to the molecular environment.
A Comparative Analysis of Fluorescent Benzoxazoles
The photophysical properties of benzoxazoles can be finely tuned through chemical modification. The following sections compare different classes of benzoxazole derivatives, with quantitative data summarized in Table 1.
Simple 2-Aryl and Fused-Ring Benzoxazoles
The foundational benzoxazole structure can be modified by adding different aryl groups at the 2-position or by fusing additional rings. These modifications directly impact the extent of the π-conjugated system, thereby altering the absorption and emission energies. For instance, replacing a benzoxazole ring with a naphthoxazole ring extends the conjugation, leading to red-shifted (longer wavelength) absorption and emission.[8] A study of novel 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][3][8]oxazole derivatives showed absorption in the 296–332 nm range and emission between 368–404 nm.[8] Other derivatives exhibit absorption maxima between 378-392 nm.[3]
Benzoxazoles with Specialized Properties
1. Aggregation-Induced Emission (AIE)
Conventional fluorophores often suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the solid state or at high concentrations. In contrast, AIE-active molecules show enhanced fluorescence emission when aggregated.[4][9] This phenomenon is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways.[10] Benzoxazolyl-imidazole conjugates have been synthesized that exhibit significant AIE features, making them highly fluorescent in the solid state.[4] For example, one such derivative (6a in the cited study) showed a 1000-fold enhancement in emission intensity as its concentration increased from 5 to 1000 μM in a DMSO/water mixture.[4]
2. Excited-State Intramolecular Proton Transfer (ESIPT)
ESIPT is a phototautomerization process where a proton is transferred within the molecule in the excited state. This leads to the formation of a transient keto tautomer with a distinct, significantly red-shifted emission. This results in an exceptionally large Stokes shift.[11][12] 2-(2′-hydroxyphenyl)-benzoxazole (HBO) is a classic example of an ESIPT molecule. Upon excitation, an ultrafast proton transfer occurs from the hydroxyl group to the nitrogen atom of the oxazole ring.[11] This process is highly sensitive to the solvent environment; for instance, in aqueous solutions, the isomerization process following ESIPT can be completely inhibited.[11]
Table 1: Comparative Photophysical Data of Selected Benzoxazole Derivatives
| Derivative Class | Example Compound | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Stokes Shift (nm) | Φf | Solvent | Reference |
| Naphthoxazole | 4-(1,3-benzoxazol-2-yl)-... | 296-332 | N/A | 368-404 | ~60-70 | "Excellent" | DMF | [8] |
| Simple Benzoxazole | Benzoxazole 1 | 378-390 | 18,500-35,100 | N/A | N/A | N/A | Various | [3] |
| AIE-active | Benzoxazolyl-imidazole (6a) | 470 | N/A | ~620 | ~150 | AIE effect | DMSO/H₂O | [4] |
| Styryl Benzoxazole | DMASBO | ~400 | N/A | 500-650 | 100-250 | Highly Solvent Dependent | Various | [13] |
| ESIPT | 2-(2',4'-dihydroxyphenyl)benzoxazole | 340 | N/A | 400 & 500 | 60 & 160 | N/A | DMF | [12] |
Note: "N/A" indicates data not available in the cited sources. The term "Excellent" for Φf is as stated in the source, without a specific numerical value.
Key Influencing Factors on Photophysical Properties
Structural Modification
The relationship between chemical structure and photophysical properties is central to designing effective fluorophores.
-
Extended Conjugation: Increasing the size of the π-electron system, for example by moving from benzoxazole to naphthoxazole or by adding styryl groups, generally leads to a bathochromic (red) shift in both absorption and emission spectra.[8][13]
-
Electron Donating/Withdrawing Groups: Attaching electron-donating groups (e.g., -N(CH₃)₂) or electron-withdrawing groups to the benzoxazole scaffold can create intramolecular charge transfer (ICT) characteristics.[13] Molecules with strong ICT character often exhibit high sensitivity to solvent polarity.
-
Heteroatom Substitution: Replacing the oxygen atom in the benzoxazole ring with sulfur to form a benzothiazole can significantly alter molecular polarity and crystal packing, which in turn influences solid-state emission and AIE properties.[4][9]
Environmental Effects: Solvatochromism
Solvatochromism describes the change in a substance's color (and its absorption/emission spectra) with a change in solvent polarity. The fluorescence spectra of many benzoxazole derivatives are highly solvatochromic.[13]
-
Polarity: For derivatives with a significant change in dipole moment upon excitation (i.e., those with ICT character), increasing solvent polarity typically stabilizes the more polar excited state, leading to a red shift in the emission maximum.[13] For instance, the emission of 2-(p-Dimethylaminostyryl)benzoxazole (DMASBO) is highly sensitive to solvent polarity, indicating a highly polar excited state.[13] Conversely, some systems may show a hypsochromic (blue) shift in less polar solvents.[14]
-
pH: The presence of acidic or basic functional groups on the benzoxazole ring can make its absorption and emission spectra sensitive to pH, a property that can be exploited for developing pH sensors.[2][15]
Experimental Protocols for Photophysical Characterization
To ensure trustworthiness and reproducibility, standardized protocols for characterizing fluorophores are essential.
Protocol 1: Measurement of Absorption and Emission Spectra
This is the most fundamental characterization step.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the benzoxazole derivative in a spectroscopic-grade solvent (e.g., chloroform, DMF, acetonitrile). A typical concentration is around 1-10 µM. Ensure all glassware is scrupulously clean.[16]
-
Absorption Measurement: Use a dual-beam UV-Vis spectrophotometer. Record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm). A solvent-only sample should be used as a blank to correct the baseline.
-
Emission Measurement: Use a spectrofluorometer. Excite the sample at its absorption maximum (λ_abs). Record the emission spectrum, typically scanning from a wavelength slightly longer than the excitation wavelength to the end of the emission band.
-
Data Analysis: Identify the λ_abs and λ_em from the respective spectra. Calculate the Stokes shift.
Caption: Workflow for measuring absorption and emission spectra.
Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φf)
The comparative method is a widely used and reliable technique for determining Φf.[6][17] It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[18]
Methodology:
-
Standard Selection: Choose a fluorescence standard whose absorption and emission spectra overlap well with the sample. Common standards include quinine sulfate (Φf ≈ 0.55 in 0.5 M H₂SO₄) or rhodamine 101.[14][18]
-
Solution Preparation: Prepare a series of five or more dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measurement:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.
-
Determine the slope (Gradient) of each line.
-
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation[3][7]:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference.
-
Grad_s and Grad_r are the gradients from the plots for the sample and reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions (if the solvents are the same, this term is 1).
-
Caption: Workflow for relative quantum yield determination.
Conclusion and Future Outlook
The fluorescent benzoxazole family offers a remarkable diversity of photophysical properties, from simple UV-blue emitters to sophisticated probes exhibiting AIE and ESIPT. This guide has demonstrated that through targeted synthetic modifications, properties such as emission color, brightness (quantum yield), and environmental sensitivity can be rationally controlled. The structure-property relationships discussed—the effects of π-conjugation, substituent groups, and heteroatom variation—provide a roadmap for designing next-generation fluorophores.
For researchers in drug development and bioimaging, the ability to select or design a benzoxazole probe with optimal excitation/emission wavelengths to avoid cellular autofluorescence, a high quantum yield for sensitivity, and specific responsiveness to the biological target is crucial. Future research will likely focus on developing benzoxazoles with even longer emission wavelengths (into the near-infrared range) for deeper tissue imaging and creating more complex multi-functional probes that can report on several biological parameters simultaneously. The experimental protocols outlined here provide a robust framework for the accurate characterization of these novel compounds, ensuring the continued advancement of fluorescence-based technologies.
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A Comparative Guide to the Antimicrobial Spectrum of Benzoxazole Derivatives
In the ever-evolving landscape of antimicrobial research, the benzoxazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] This guide offers a comparative analysis of the antimicrobial spectrum of various benzoxazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential. Grounded in experimental data, this document delves into the nuances of their activity against a range of microbial pathogens, details the methodologies for their evaluation, and explores the underlying mechanisms of action.
The Benzoxazole Core: A Foundation for Antimicrobial Activity
Benzoxazole derivatives are heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This core structure is not only prevalent in a variety of pharmacologically active compounds but also shares structural similarities with naturally occurring nucleic acid bases like adenine and guanine.[2] This resemblance is thought to facilitate their interaction with biological macromolecules, contributing to their broad spectrum of antimicrobial effects.[2] The versatility of the benzoxazole ring allows for substitutions at various positions, profoundly influencing the resulting compound's potency and spectrum of activity.[3]
Comparative Antimicrobial Spectrum of Benzoxazole Derivatives
The antimicrobial efficacy of benzoxazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of a selection of benzoxazole derivatives against representative Gram-positive bacteria, Gram-negative bacteria, and fungi, as reported in various studies. This comparative data highlights the differential activity of these compounds and provides a basis for structure-activity relationship (SAR) analysis.
| Compound ID/Structure | Target Microorganism | Gram Stain | MIC (µM) | Reference |
| Compound 1 (Unsubstituted benzylidene hydrazide derivative) | Candida albicans | Fungal | 0.34 x 10⁻³ | [2] |
| Compound 10 ((methoxymethyl)benzene derivative) | Bacillus subtilis | Gram-positive | 1.14 x 10⁻³ | [2] |
| Compound 13 (Electron-withdrawing group derivative) | Pseudomonas aeruginosa | Gram-negative | 2.57 x 10⁻³ | [2] |
| Compound 16 (Electron-withdrawing group derivative) | Klebsiella pneumoniae | Gram-negative | 1.22 x 10⁻³ | [2] |
| Compound 19 (Electron-withdrawing group derivative) | Salmonella typhi | Gram-negative | 2.40 x 10⁻³ | [2] |
| Compound 19 (Electron-withdrawing group derivative) | Aspergillus niger | Fungal | 2.40 x 10⁻³ | [2] |
| Compound 20 (Electron-withdrawing group derivative) | Salmonella typhi | Gram-negative | 2.40 x 10⁻³ | [2] |
| Compound 24 (Thiophene derivative) | Escherichia coli | Gram-negative | 1.40 x 10⁻³ | [2] |
| 2,5-disubstituted benzoxazoles (General) | Various Bacteria & Fungi | N/A | 7.8 - 250 µg/mL | [4] |
| H-Box[(2-OMe-4-NMe₂)Ph]-OMe | Bacillus subtilis | Gram-positive | >100 µg/mL | [5] |
| H-Box[(2-OMe-4-NMe₂)Ph]-OMe | Candida albicans | Fungal | 12.5 µg/mL | [5] |
| H-Box(4PyBr)-OMe | Candida albicans | Fungal | 12.5 µg/mL | [5] |
Note: The presented MIC values are extracted from different studies and are intended for comparative purposes. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of benzoxazole derivatives is intricately linked to the nature and position of substituents on the benzoxazole core.[5] Analysis of the available data reveals several key trends:
-
Substituents at the 2 and 5-positions: These positions are critical for modulating antimicrobial activity.[5]
-
Electron-withdrawing vs. Electron-donating groups: The presence of electron-withdrawing groups on the phenyl ring at the 2-position often enhances activity against Gram-negative bacteria and fungi.[2][6] Conversely, some derivatives with electron-donating groups, such as methoxy and dimethylamino, have shown potent antifungal activity.[5]
-
Heterocyclic substitutions: The introduction of other heterocyclic moieties, like thiophene, can improve activity against specific strains such as E. coli.[2]
-
Methylene Bridge: Studies have indicated that benzoxazole derivatives lacking a methylene bridge between the oxazole and a phenyl ring at the 2-position tend to exhibit higher antimicrobial activity.[3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.[7][8] This method provides a quantitative measure of a compound's potency.
Step-by-Step Methodology for Broth Microdilution Assay
-
Preparation of Stock Solution: Dissolve the synthesized benzoxazole derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.[7]
-
Preparation of Microtiter Plates: Aseptically add a defined volume of sterile Mueller-Hinton Broth (MHB) to each well of a 96-well microtiter plate.[8]
-
Serial Dilutions: Perform a two-fold serial dilution of the benzoxazole stock solution directly in the microtiter plate to achieve a range of decreasing concentrations.[9]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[8][10]
-
Inoculation: Inoculate each well of the microtiter plate (containing the serially diluted compound and broth) with the prepared microbial suspension.[11] Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[8]
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.[8]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the benzoxazole derivative at which there is no visible growth of the microorganism.[9]
Visualizing the Workflow and Mechanism of Action
To better illustrate the experimental process and the underlying mechanism of action, the following diagrams are provided in Graphviz DOT language.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for evaluating the antimicrobial activity of benzoxazole derivatives.
Proposed Mechanism of Action: DNA Gyrase Inhibition
Several studies suggest that benzoxazole derivatives exert their antibacterial effects by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[12][13] This enzyme is an attractive target as it is present in bacteria but not in higher eukaryotes.[12]
Caption: Simplified mechanism of action of benzoxazole derivatives via DNA gyrase inhibition.
Conclusion
Benzoxazole derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity. The ability to readily modify their core structure allows for the fine-tuning of their potency and selectivity against various microbial pathogens. The comparative data and experimental protocols presented in this guide serve as a valuable resource for researchers in the field, facilitating the rational design and development of novel and effective antimicrobial drugs. Further exploration of the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the next generation of benzoxazole-based therapeutics.
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole moiety is a core component in many biologically active compounds, and as such, derivatives like 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine are of significant interest in pharmaceutical research.[1] Prudent handling of such novel compounds is paramount to ensure the safety of laboratory personnel. This guide provides a detailed framework for the selection and use of personal protective equipment (PPE), safe handling procedures, and appropriate disposal methods.
Hazard Assessment of Benzoxazole Derivatives
Analysis of safety data for various benzoxazole derivatives indicates a consistent hazard profile. The primary concerns associated with this class of compounds include:
-
Skin Irritation: Many benzoxazole derivatives are classified as causing skin irritation.[2][3][4][5]
-
Serious Eye Irritation: There is a significant risk of serious eye irritation upon contact.[2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[2][5][6]
-
Harmful if Swallowed: Some related compounds are categorized as harmful if ingested.[3][5]
Based on these potential hazards, a comprehensive PPE strategy is essential.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles, addressing the risk of serious eye irritation.[6] |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Protects against skin contact and potential irritation.[4][6] Gloves should be inspected before use and disposed of properly after handling.[6] |
| Body | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Use of a fume hood or other well-ventilated area | Minimizes the risk of inhaling dust or vapors, which can cause respiratory irritation.[2][6][7] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
PPE Selection Workflow Diagram
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing exposure risk.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[2][6][7]
-
Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Procedural Steps for Handling
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to contain any airborne particles. Avoid creating dust.[6][8]
-
Dissolution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: After handling, thoroughly wash hands with soap and water, even if gloves were worn.[2][3][4][6] Decontaminate all work surfaces.
Disposal Plan
Proper disposal of chemical waste is critical for environmental protection and laboratory safety.
Waste Segregation and Collection
-
Dedicated Waste Container: Collect all waste containing this compound, including contaminated gloves, bench paper, and disposable labware, in a dedicated and clearly labeled hazardous waste container.[7]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name.[7]
-
Compatibility: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[7]
Disposal Procedure
-
Container Management: Keep the hazardous waste container securely closed when not in use.[2]
-
Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations for hazardous waste.[2][6][7] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[7]
-
Waste Pickup: Arrange for the collection of the hazardous waste by a licensed disposal company.
By implementing these comprehensive safety and logistical measures, researchers can confidently handle this compound while minimizing risks to themselves and the environment.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
